Tetraphosphorus
描述
White phosphorus is a colorless, white, or yellow waxy solid with a garlic-like odor. It does not occur naturally, but is manufactured from phosphate rocks. White phosphorus reacts rapidly with oxygen, easily catching fire at temperatures 10 to 15 degrees above room temperature. White phosphorus is used by the military in various types of ammunition, and to produce smoke for concealing troop movements and identifying targets. It is also used by industry to produce phosphoric acid and other chemicals for use in fertilizers, food additives, and cleaning compounds. Small amounts of white phosphorus were used in the past in pesticides and fireworks. Exposure to white phosphorus may come through working at a facility where white phosphorus is manufactured, breathing contaminated air near a facility that is using white phosphorus, eating contaminated fish or game birds or drinking or swimming in water that has been contaminated with white phosphorus, or touching soil contaminated with white phosphorus. Little information is available about the health effects that may be caused by white phosphorus. Most of what is known about the effects of breathing white phosphorus is from studies of workers. Most of what is known about the effects of eating white phosphorus is from reports of people eating rat poison or fireworks that contained it. Breathing white phosphorus for short periods may cause coughing and irritation of the throat and lungs. Breathing white phosphorus for long periods may cause a condition known as 'phossy jaw' which involves poor wound healing of the mouth and breakdown of the jaw bone. Eating or drinking small amounts of white phosphorus may cause liver, heart, or kidney damage, vomiting, stomach cramps, drowsiness, or death. The effects of chronic ingestion are unknown. Skin contact with burning white phosphorus may burn skin or cause liver, heart, and kidney damage. It is not known whether white phosphorus affects fertility or causes birth defects. There are no studies linking white phosphorus to cancer in humans or animals. (L2077)
A non-metal element that has the atomic symbol P, atomic number 15, and atomic weight 31. It is an essential element that takes part in a broad variety of biochemical reactions.
Structure
3D Structure
属性
IUPAC Name |
1,2,3,4-tetraphosphatricyclo[1.1.0.02,4]butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P4/c1-2-3(1)4(1)2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSZRRSYVTXPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P12P3P1P23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923991 | |
| Record name | White Phosphorus (P4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.8950480 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow, soft, waxy solid with acrid fumes in air. | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
536 °F | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Density |
1.82 | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.03 mmHg | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
62611-24-9, 12185-10-3, 7723-14-0; 12185-10-3 | |
| Record name | Phosphorus, ion (P41+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62611-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorus, mol.(P4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012185103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | White Phosphorus (P4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
111.4 °F | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
The Discovery of Phosphorus by Hennig Brand: A Technical and Historical Account
Introduction
In 1669, the German alchemist Hennig Brand, in his relentless pursuit of the mythical Philosopher's Stone, inadvertently made a discovery that would become a cornerstone of modern chemistry.[1][2][3] While attempting to transmute base metals into gold through the distillation of human urine, he instead isolated a peculiar white, waxy substance that exhibited a captivating luminescence in the dark.[2][4][5] This serendipitous finding was the first discovery of a new element to be attributed to a specific individual and marked a significant step in the transition from alchemy to empirical chemistry.[4] Brand named the substance "phosphorus," derived from the Greek for "light-bearer," a testament to its remarkable chemiluminescent properties.[1][4][5] This document provides a detailed technical account of Brand's process, based on historical records, for an audience of researchers, scientists, and drug development professionals.
Quantitative Data Summary
Historical accounts of Brand's experiments provide some quantitative insights into the scale of his operations. These figures, while approximate, underscore the laborious nature of early chemical investigations.
| Parameter | Value | Source |
| Starting Material | Human Urine | [1][2] |
| Volume of Urine | ~1,200 - 1,500 gallons (approx. 4,500 - 5,700 liters) | [1][6] |
| Yield of Phosphorus | ~120 grams | [6][7] |
| Theoretical Yield (Modern Calculation) | 1 liter of adult human urine contains ~1.4g of phosphorus salts, yielding ~0.11g of pure white phosphorus. | [6] |
Experimental Protocol
The following protocol is a reconstruction of Hennig Brand's method for the isolation of phosphorus, based on historical descriptions. It is important to note that the alchemical practices of the 17th century lacked the precision and safety standards of modern chemistry.
Materials and Equipment:
-
Large vessels for collecting and storing urine
-
Furnace or other heat source capable of high temperatures
-
Retort (a type of distillation apparatus with a long, downward-bending neck)
-
Receiving vessel for condensation, likely filled with cold water
-
Sand
-
Charcoal
Methodology:
-
Collection and Fermentation of Urine: A substantial quantity of human urine, estimated to be between 1,200 and 1,500 gallons, was collected.[1][6] Some accounts suggest the urine was allowed to stand for days until it putrefied and emitted a pungent odor, a process believed by alchemists to enhance its properties.[6] However, later scientists found that fresh urine yielded similar amounts of phosphorus.[6]
-
Evaporation and Concentration: The collected urine was boiled to reduce its volume, resulting in a thick, syrup-like or tar-like substance.[1][2] This process would have concentrated the dissolved phosphates and other solids.
-
Distillation and Reduction:
-
The concentrated urine residue was heated in a retort until a red oil distilled from it. This oil was collected.[6]
-
The remaining black, spongy material was allowed to cool. This residue consisted of an upper part and a lower, salty part.[6]
-
The salty lower portion was discarded. The previously collected red oil was mixed back into the black, spongy upper material.[6]
-
This mixture was then combined with sand and charcoal.[1][2]
-
The final mixture was heated strongly in the retort for an extended period, reportedly for many hours.[1][6] The temperature was maintained at the highest level the furnace could achieve.[1][2]
-
-
Condensation and Collection:
-
As the mixture was heated, various substances vaporized. Initially, white fumes were observed, followed by an oil, and finally, a white vapor which was the elemental phosphorus.[1][6]
-
This phosphorus vapor was passed into a condenser, likely a vessel of cold water, where it solidified into a white, waxy substance.[4][6]
-
The collected phosphorus glowed with a pale-green light in the dark and was stored under water to prevent spontaneous combustion in air.[5][7][8]
-
Logical and Experimental Workflow
The following diagram illustrates the logical progression of Hennig Brand's experimental process, from the initial collection of raw materials to the final isolation of phosphorus.
References
- 1. Hennig Brandt and the Discovery of Phosphorus | Science History Institute [sciencehistory.org]
- 2. Discovery of Phosphorus | History & Creation | Study.com [study.com]
- 3. Phosphorus: Chronicles of the epistemology of a vital element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. famousscientists.org [famousscientists.org]
- 5. independent.co.uk [independent.co.uk]
- 6. Hennig Brand - Wikipedia [en.wikipedia.org]
- 7. The medicinal history of phosphorus | Feature | RSC Education [edu.rsc.org]
- 8. fieldmuseum.org [fieldmuseum.org]
An In-depth Technical Guide to the Quantum Mechanical Models of Bonding in White Phosphorus
For Researchers, Scientists, and Drug Development Professionals
White phosphorus (P₄) is a metastable allotrope of phosphorus, notable for its high reactivity and unique tetrahedral geometry.[1][2] This guide delves into the quantum mechanical models that describe the intricate bonding within the P₄ molecule, providing a foundational understanding for researchers in chemistry and drug development who may encounter phosphorus-containing moieties. The severe bond angle strain in the tetrahedral structure, with P-P-P angles of just 60°, necessitates a departure from simple bonding theories and an embrace of more sophisticated quantum mechanical explanations.[3][4]
The Challenge of the P₄ Tetrahedron
The fundamental structure of white phosphorus is a tetrahedron with a phosphorus atom at each vertex.[5] This arrangement forces the P-P-P bond angles to be 60°, a significant deviation from the preferred angles for p-orbitals (90°) or sp³ hybrid orbitals (109.5°).[6] This deviation induces substantial ring strain, which is the primary reason for the high reactivity and thermodynamic instability of white phosphorus compared to other allotropes like red or black phosphorus.[4][7] To rationalize this strained structure, classical bonding theories are insufficient, and a quantum mechanical approach is essential.
Valence Bond Theory (VBT) and the Concept of Bent Bonds
A first approximation using Valence Bond Theory might suggest sp³ hybridization for each phosphorus atom, as each atom is bonded to three others.[4] However, the 60° bond angle is incompatible with the 109.5° angle of standard sp³ hybrids. To accommodate this strain, the concept of bent bonds (or "banana bonds") is invoked.
In this model, the hybrid orbitals involved in bonding do not point directly towards each other. Instead, the regions of maximum electron density are located outside the internuclear axes. This poor orbital overlap results in weaker bonds compared to typical sigma bonds, contributing to the molecule's instability.
Computational studies have explored the role of d-orbitals in the bonding of P₄. Unlike nitrogen, phosphorus is in the third period and has accessible 3d orbitals, which can participate in bonding.[7] Some calculations suggest a degree of d-orbital involvement, which allows for a more flexible hybridization scheme that can better accommodate the strained geometry. One study indicated that including d-functions in the basis set shifts the electronic hybridization from s¹⁹p³¹⁰ to s¹⁷⁷p³⁰⁸d⁰¹⁵, leading to a polarization of electron density into the P-P bonding regions and the center of the tetrahedron.
Molecular Orbital (MO) Theory
Molecular Orbital (MO) theory provides a more delocalized and often more accurate picture of bonding in molecules like P₄. In this model, the valence atomic orbitals (3s and 3p) of all four phosphorus atoms combine to form a set of molecular orbitals that extend over the entire molecule.[3]
The key features of the MO description of P₄ are:
-
Delocalized Bonding: The bonding electrons are not confined to individual P-P bonds but are spread across the tetrahedral framework.[3]
-
Frontier Molecular Orbitals (HOMO and LUMO): The reactivity of P₄ is largely dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Computational studies show that the HOMO has bonding character along four edges of the tetrahedron and antibonding character across the remaining two.[8] Conversely, the LUMO exhibits complementary character.[8] The energy and symmetry of these frontier orbitals make white phosphorus susceptible to both electrophilic and nucleophilic attack, as many reactions involve the insertion of atoms or groups into the P-P bonds.[1][9]
The diagram below illustrates the conceptual formation of molecular orbitals in P₄ and highlights the frontier orbitals that govern its chemical behavior.
References
- 1. White phosphorus - Wikipedia [en.wikipedia.org]
- 2. Phosphorus - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Phosphorus Allotropes: Forms, Comparison and Uses [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Phosphorus - Reactivity, Oxidation, Allotropes | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Thermodynamic Properties of White and Red Phosphorus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of two key allotropes of phosphorus: white phosphorus and red phosphorus. Understanding these properties is crucial for safe handling, chemical synthesis, and material science applications.
Structural and Bonding Differences
The distinct thermodynamic properties of white and red phosphorus originate from their fundamentally different atomic arrangements.
-
White Phosphorus (P₄): This allotrope exists as discrete tetrahedral molecules.[1][2] The four phosphorus atoms are situated at the corners of a regular tetrahedron, leading to significant ring strain due to the acute 60° bond angles.[3] This strained structure makes white phosphorus the less stable, more reactive, and more volatile of the two allotropes.[3] It is a translucent, waxy solid that may appear yellow due to photochemical conversion to red phosphorus.[2]
-
Red Phosphorus: In contrast, red phosphorus is a polymer.[3][4] Its structure consists of a network of linked P₄ tetrahedra, forming a more stable, amorphous, or crystalline solid.[4] This polymeric nature alleviates the bond strain found in white phosphorus, resulting in greater thermodynamic stability and reduced chemical reactivity.[3][4] It is a red powder that is non-toxic and not prone to spontaneous combustion in the air.
Comparative Thermodynamic Properties
By convention, white phosphorus is designated as the standard state for the element, meaning its standard enthalpy of formation is defined as zero.[2][5][6] This choice is based on its ease of purification and reproducibility for collecting reference data, despite it not being the most stable allotrope.[2][7] The thermodynamically most stable form under standard conditions is actually black phosphorus.[1][4]
The following table summarizes the key thermodynamic data for white and red phosphorus at standard conditions (298.15 K and 1 bar).
| Thermodynamic Property | White Phosphorus (α-form) | Red Phosphorus (amorphous) | Units |
| Standard Enthalpy of Formation (ΔH°f) | 0 (by definition)[2][5] | -17.6[1][4] | kJ/mol |
| Standard Molar Entropy (S°m) | 41.09[8] | 22.80[8] | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔG°f) | 0 (by definition)[9] | -12.1 | kJ/mol |
| Heat Capacity (Cp) | 23.8 (as P) or 95.2 (as P₄) | 21.2 (as P) or 84.8 (as P₄) | J/(mol·K) |
Note: Gibbs Free Energy of Formation for red phosphorus is calculated using the formula ΔG°f = ΔH°f - TΔS°f, where ΔS°f is the entropy of formation (S°m,red - S°m,white). All values are for one mole of P atoms.
Thermodynamic Stability and Allotropic Transformation
The negative enthalpy of formation of red phosphorus (-17.6 kJ/mol) indicates that it is thermodynamically more stable than white phosphorus.[1][4] The conversion of white phosphorus to red phosphorus is an exothermic process, releasing energy. This transformation can be initiated by heat or exposure to light.[1]
The relative stability can be visualized through an energy level diagram.
Experimental Protocols for Thermodynamic Characterization
The thermodynamic values presented are determined through precise calorimetric techniques. Bomb calorimetry is a principal method for measuring the heat of combustion, from which the standard enthalpy of formation can be derived using Hess's Law.
Methodology: Bomb Calorimetry for Enthalpy of Formation
-
Principle: A known mass of the phosphorus sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. The temperature change of the water is meticulously measured to calculate the heat of combustion.
-
Apparatus: The primary instrument is a constant-volume bomb calorimeter. It consists of the sealed bomb, a water-filled container (calorimeter), a high-precision thermometer, and a stirrer.
-
Procedure:
-
Calibration: The heat capacity (Ccal) of the calorimeter system is first determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
Sample Preparation: A pellet of known mass of the phosphorus allotrope is prepared and placed in the sample holder within the bomb. A fuse wire is attached, which will be used to ignite the sample.
-
Assembly and Combustion: The bomb is sealed, purged, and then filled with excess pure oxygen to approximately 30 atm. It is then submerged in the water bath. After reaching thermal equilibrium, the sample is ignited via an electrical current through the fuse wire.
-
Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis: The total heat released (q_total) is calculated using the formula q_total = Ccal * ΔT, where ΔT is the corrected temperature change. Corrections are made for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).
-
Calculation: The heat of combustion of the sample (ΔE_comb) is determined from the total heat released and the mass of the sample. This value, representing a constant volume process (ΔE), is then converted to the enthalpy of combustion (ΔH_comb) at constant pressure. Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's law, by combining the measured enthalpy of combustion with the known standard enthalpies of formation of the combustion products (e.g., P₄O₁₀).
-
Conclusion
The thermodynamic properties of white and red phosphorus are dictated by their molecular structures. White phosphorus, with its strained P₄ tetrahedral molecules, is a metastable, high-energy allotrope used as the standard state by convention. Red phosphorus, a more stable polymeric form, has a negative enthalpy of formation, reflecting its lower energy state. The precise measurement of these properties, primarily through techniques like bomb calorimetry, is essential for the safe and effective application of phosphorus compounds in research, chemical manufacturing, and pharmaceutical development.
References
- 1. Allotropes of phosphorus - Wikipedia [en.wikipedia.org]
- 2. White phosphorus - Wikipedia [en.wikipedia.org]
- 3. Phosphorus Allotropes: Forms, Comparison and Uses [allen.in]
- 4. Red phosphorus - Wikipedia [en.wikipedia.org]
- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Red phosphorus is formed by heating white phosphorus. Calculate the tempe.. [askfilo.com]
- 9. To which allotrope of phosphorus, Gibbs free energy of formation at 1atm and 25∘C is assigned a zero value? [infinitylearn.com]
Solubility Characteristics of Tetraphosphorus in Organic Solvents: A Technical Guide
This guide provides a detailed overview of the solubility of tetraphosphorus (P₄), commonly known as white phosphorus, in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document collates quantitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and illustrates the necessary workflow, emphasizing the critical safety procedures required when handling this hazardous material.
Introduction to this compound
This compound is the most common allotrope of elemental phosphorus and exists as a waxy, white to yellow solid comprised of tetrahedral P₄ molecules. It is a highly reactive, pyrophoric, and toxic substance that must be handled with extreme care.[1][2] Understanding its solubility is crucial for its use in organic synthesis, materials science, and other chemical applications, as the choice of solvent directly impacts reaction kinetics, product yields, and process safety. White phosphorus is notable for its solubility in non-polar solvents, a characteristic driven by its non-polar molecular structure.[3][4] Its solubility behavior often deviates significantly from ideal models due to high internal pressure.[5]
Quantitative Solubility Data
The solubility of white phosphorus varies significantly with the solvent and temperature. Carbon disulfide is an exceptionally good solvent for P₄, while alcohols and water show very low solubility.[3][4] The following table summarizes quantitative solubility data from various sources.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility ( g/100 mL of solvent) | Reference |
| Carbon Disulfide | -10 | 45.8 | [6] | |
| Carbon Disulfide | 0 | 434 | [6] | |
| Carbon Disulfide | 10 | 89.8 | 880 | [3][6] |
| Benzene | 0 | 1.51 | [6] | |
| Benzene | 15 | 2.7 | [3] | |
| Benzene | 20 | 3.2 | [6] | |
| Benzene | 40 | 5.75 | [6] | |
| Benzene | 80.1 | 10.03 | [6] | |
| Carbon Tetrachloride | 0 | 0.64 | [6] | |
| Carbon Tetrachloride | 20 | 1.27 | [6] | |
| Chloroform | 20 | 1.7 | [6] | |
| Diethyl Ether | 0 | 0.43 | [6] | |
| Diethyl Ether | 20 | 1.0 | [6] | |
| Diethyl Ether | 25 | 1.39 | [6] | |
| Heptane | 0 | 0.86 | [6] | |
| Heptane | 25 | 1.49 | [5] | |
| Heptane | 40 | 2.16 | [6] | |
| Acetone | 0 | 0.05 | [6] | |
| Acetone | 25 | 0.14 | [6] | |
| Ethanol | 18 | 0.31 | [6] | |
| Absolute Alcohol | Ambient | ~0.25 | [3] | |
| Water | 15 | 0.00033 | [3][7] |
Experimental Protocol for Solubility Determination
Measuring the solubility of white phosphorus is a hazardous undertaking that requires specialized equipment and strict adherence to safety protocols. The following procedure outlines a reliable method using an inert atmosphere and subsequent quantitative analysis.
3.1. Critical Safety Precautions
-
Extreme Hazard: White phosphorus is pyrophoric and will ignite spontaneously on contact with air.[1][8] It is highly toxic by ingestion, inhalation, and skin absorption, and can cause severe, slow-healing burns.[1][2][9]
-
Inert Atmosphere: All manipulations of solid white phosphorus must be performed in an inert atmosphere, such as a nitrogen or argon-filled glove box or by using Schlenk line techniques.[1][10]
-
Handling: Always handle white phosphorus under water or an inert solvent.[8] Use forceps for manipulation.[8] Never handle with bare hands.
-
Personal Protective Equipment (PPE): Wear a fire-retardant laboratory coat, chemical-resistant gloves (consult manufacturer compatibility charts), and chemical splash goggles with a full faceshield.[1][2][11]
-
Emergency Preparedness: Keep a container of wet sand or a water extinguisher immediately available to smother fires.[1] An emergency eye wash and safety shower must be accessible.[8]
3.2. Apparatus and Materials
-
Nitrogen or Argon-filled glove box or a dual-manifold Schlenk line.[12]
-
Temperature-controlled shaker or constant temperature bath.
-
Schlenk flasks or sealed vials.
-
Gas-tight syringes and needles for liquid transfer.[10]
-
Syringe filters (0.45 µm, solvent-compatible).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
UV-Vis Spectrophotometer.
-
Reagents: White phosphorus, high-purity anhydrous organic solvent, reagents for phosphorus analysis (e.g., ammonium (B1175870) molybdate, ascorbic acid, sulfuric acid).[13]
3.3. Methodology
Step 1: Solvent Preparation The chosen organic solvent must be thoroughly degassed to remove dissolved oxygen, which could react with the P₄. This can be achieved by subjecting the solvent to several freeze-pump-thaw cycles under vacuum or by sparging with an inert gas (N₂ or Ar) for at least 30 minutes.[10]
Step 2: Sample Preparation and Equilibration
-
Inside an inert atmosphere glove box, add an excess amount of solid white phosphorus to a pre-weighed Schlenk flask or vial. The excess solid ensures that the resulting solution will be saturated.
-
Record the mass of the flask with P₄.
-
Using a cannula or gas-tight syringe, transfer a precise volume of the degassed solvent into the flask.
-
Seal the flask tightly and place it in a temperature-controlled shaker or bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. The time required to reach equilibrium should be determined empirically.[14]
Step 3: Sampling and Phase Separation
-
Once equilibrium is reached, cease agitation and allow the excess solid phosphorus to settle completely.
-
Maintaining the flask at the constant experimental temperature, carefully withdraw a known volume of the clear, supernatant (saturated) solution using a gas-tight syringe.
-
Immediately pass the solution through a syringe filter (0.45 µm) into a pre-weighed, sealed volumetric flask to remove any suspended microparticles.
-
Determine the mass of the saturated solution aliquot collected.
Step 4: Quantitative Analysis (Ascorbic Acid Method) The concentration of phosphorus in the aliquot is determined by converting the elemental phosphorus to orthophosphate, which can then be quantified colorimetrically.[13][15]
-
Digestion/Oxidation: The P₄ in the collected sample must be oxidized to orthophosphate (PO₄³⁻). This is a critical step and can be achieved by a controlled reaction with an oxidizing acid mixture (e.g., sulfuric acid and potassium persulfate) followed by heating.[15][16] This procedure must be performed in a fume hood with extreme caution.
-
Color Formation: After digestion and dilution with deionized water, a combined reagent containing ammonium molybdate, antimony potassium tartrate, and ascorbic acid is added.[13] In the acidic medium, orthophosphate reacts to form an antimony-phospho-molybdate complex, which is then reduced by ascorbic acid to produce an intensely blue-colored complex.[13]
-
Spectrophotometry: The absorbance of the blue solution is measured using a UV-Vis spectrophotometer at a wavelength of 880 nm.[15][16]
-
Calibration: A calibration curve is prepared using standard phosphate (B84403) solutions of known concentrations.[17] The concentration of phosphorus in the experimental sample is determined by comparing its absorbance to the standard curve.[13]
Step 5: Calculation of Solubility Using the determined mass of phosphorus in the aliquot and the mass of the solvent in that same aliquot (mass of solution - mass of phosphorus), the solubility can be calculated and expressed in grams of P₄ per 100 grams of solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. Phosphorus | P | CID 5462309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphorus - Sciencemadness Wiki [sciencemadness.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. TABLE 3-2, Physical and Chemical Properties of White Phosphorus - Toxicological Profile for White Phosphorus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. moph.gov.lb [moph.gov.lb]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. research.uga.edu [research.uga.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. asdlib.org [asdlib.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ohiowea.org [ohiowea.org]
- 16. helda.helsinki.fi [helda.helsinki.fi]
- 17. dec.vermont.gov [dec.vermont.gov]
Theoretical calculations of the P4 cage structure and strain energy.
An In-Depth Technical Guide to the Theoretical Calculation of the P4 Cage Structure and Strain Energy
Introduction
White phosphorus (P4), the most common allotrope of elemental phosphorus, is a cornerstone of the global phosphorus-derived chemicals industry, serving as a precursor for everything from fertilizers to pharmaceuticals.[1][2] Its molecular structure is a simple yet remarkable tetrahedron, a geometry that forces the phosphorus-phosphorus bonds into highly acute 60° angles. This significant deviation from preferred bond angles for phosphorus results in a molecule with exceptionally high cage strain, rendering it highly reactive and kinetically unstable.[3] Understanding and quantifying the precise structural parameters and the inherent strain energy of the P4 cage is critical for predicting its reactivity and developing safe, efficient chemical transformations.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern theoretical and computational methods used to analyze the P4 molecule. It details the computational protocols for determining its structure and strain energy, presents key quantitative data, and illustrates the logical workflows involved.
The Tetrahedral P4 Cage: Structure and Geometry
The P4 molecule adopts a tetrahedral (Td) symmetry, with a phosphorus atom at each of the four vertices. This arrangement necessitates P–P–P bond angles of exactly 60°, a value far smaller than the ideal 109.5° for sp³ hybridization or the ~90-100° angles typically preferred by trivalent phosphorus compounds. This geometric constraint is the primary source of the molecule's high reactivity. The P–P bond lengths have been determined by both experimental techniques and high-level quantum chemical calculations.
Data Presentation: Structural Parameters
The table below summarizes key structural data for the P4 molecule, providing a comparison between different determination methods.
| Parameter | Value | Method |
| P–P–P Bond Angle | 60.0° | Theoretical (by symmetry) |
| P–P Bond Length | 2.194 Å | Quantum Mechanical Calculation |
| P–P Bond Length | 2.21 Å | Electron Diffraction (at 470 K) |
| P–P Bond Length | 2.2228(5) Å | Raman Scattering |
Quantifying Instability: The Strain Energy of P4
Cage strain energy (CSE) is the measure of the excess internal energy a cyclic or polyhedral molecule possesses due to its constrained geometry compared to a hypothetical, strain-free reference compound. For P4, this energy is substantial and is the thermodynamic driving force behind its propensity to undergo reactions that lead to cage opening. Theoretical calculations provide the most reliable means of quantifying this energy.
Data Presentation: Calculated Strain Energy
The strain energy of P4 has been calculated using sophisticated computational methods. The value represents the energy released when the cage is broken into strain-free fragments in a theoretically balanced reaction.
| Parameter | Value (kJ/mol) | Value (kcal/mol) | Computational Level of Theory |
| Cage Strain Energy | 74.1 | 17.7 | CCSD(T)/CBS//B3LYP/cc–pVTZ + ZPVE |
Theoretical Methodologies and Protocols
The determination of the P4 structure and its strain energy relies on a standardized workflow in computational chemistry. High-level ab initio and Density Functional Theory (DFT) calculations are employed to solve the electronic structure of the molecule, yielding precise energies and geometries.
Computational Workflow Overview
The process begins with defining the initial molecular structure and proceeds through optimization, verification, and final energy calculation. This workflow ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.
Detailed Protocols
1. Geometry Optimization: The initial tetrahedral guess of the P4 structure is subjected to geometry optimization. This is an iterative algorithm where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total electronic energy of the molecule. This process continues until the forces and energy changes between steps are below a defined threshold, yielding the equilibrium geometry.
2. Frequency Calculation: Once an optimized structure is obtained, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions. The results serve two purposes:
-
Verification: For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of an imaginary frequency indicates a transition state rather than a stable molecule.
-
Thermochemistry: The calculation yields the Zero-Point Vibrational Energy (ZPVE) and other thermal corrections (e.g., to enthalpy). The ZPVE is a crucial quantum mechanical correction that must be added to the electronic energy for accurate thermochemical calculations.[4]
3. Strain Energy Calculation via Homodesmotic Reactions: Directly calculating strain energy is challenging because a "strain-free" P4 molecule does not exist. To overcome this, a homodesmotic reaction is designed. This is a theoretical reaction where the number and type of all bonds, as well as the hybridization states of all atoms, are conserved between reactants and products.[5][6] This clever design ensures that errors in the computational method largely cancel out, leading to a more accurate reaction enthalpy, which by definition is the negative of the strain energy.[4][7]
A suitable homodesmotic reaction for P4 is:
P₄ (tetrahedral) + 4 PH₃ → 2 H₂P–PH–PH–PH₂ (hypothetical strain-free chain)
The strain energy is calculated as: Strain Energy = [Σ E(products)] - [Σ E(reactants)]
where E represents the ZPVE-corrected total energy of each species.
4. Levels of Theory: The accuracy of computational chemistry is dependent on the chosen "level of theory," which comprises the method and the basis set.
-
Methods: These are the approximations used to solve the Schrödinger equation.
-
Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Larger basis sets (e.g., def2-TZVP, def2-QZVPP, aug-cc-pVTZ) provide more flexibility and yield more accurate results at a higher computational cost.[4][8] For high-accuracy strain energies, a common strategy is to optimize the geometry with a cost-effective method (like DFT) and then perform a final, more accurate energy calculation with a method like CCSD(T).
References
- 1. 2020 and Older Events | Chemistry | Brown University [chemistry.brown.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homodesmotic [ursula.chem.yale.edu]
- 6. A Hierarchy of Homodesmotic Reactions for Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Analysis of Diphosphorus (P₂) from P₄ Thermolysis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Diphosphorus (B173284) (P₂), the diatomic allotrope of phosphorus, is a highly reactive molecule of significant interest in fundamental chemistry and as a potential synthon in organophosphorus chemistry. Unlike its stable isoelectronic counterpart, dinitrogen (N₂), P₂ is typically a transient species, readily generated via the thermal decomposition (thermolysis) of white phosphorus (P₄) at elevated temperatures. Spectroscopic analysis is paramount for the in-situ detection, characterization, and quantification of P₂. This technical guide provides a comprehensive overview of the generation of P₂ from P₄ thermolysis and its subsequent analysis using various spectroscopic techniques, including detailed experimental protocols, quantitative data, and logical workflow diagrams.
Generation of Diphosphorus (P₂) via P₄ Thermolysis
The thermal dissociation of the stable tetrahedral P₄ molecule into two molecules of diatomic P₂ is a cornerstone for gas-phase studies of this transient species. The process is energetically demanding due to the stability of the P₄ cage structure.
Reaction: P₄ (g) ⇌ 2 P₂ (g)
This equilibrium is driven towards the formation of P₂ at high temperatures and low pressures. Diphosphorus has been successfully generated by heating white phosphorus to temperatures around 1100 K (827 °C).[1]
Experimental Protocol: High-Temperature Flow Reactor for P₂ Generation
This protocol describes a typical setup for generating a continuous flow of P₂ gas for spectroscopic analysis, adapted from high-temperature pyrolysis gas-phase experiments.[1][2][3]
Objective: To thermally decompose solid white phosphorus (P₄) in a controlled environment to produce a stable stream of gaseous diphosphorus (P₂) for spectroscopic interrogation.
Materials & Equipment:
-
White phosphorus (P₄) (handle with extreme caution under inert atmosphere or water).
-
High-purity inert carrier gas (e.g., Argon, Helium).
-
Two-stage gas regulator and mass flow controllers (MFCs).
-
High-temperature tube furnace capable of reaching >900 °C.
-
Quartz or alumina (B75360) reactor tube (e.g., 1-meter length, 25-50 mm inner diameter).
-
Low-temperature sample holder/injector for P₄ introduction.
-
Pressure controller and vacuum pump for maintaining low pressure.
-
Spectroscopic interface (e.g., quartz windows for optical spectroscopy, molecular beam sampler for mass spectrometry).
-
Appropriate safety equipment (fume hood, blast shield, fire extinguisher for phosphorus fires).
Procedure:
-
System Assembly: Assemble the flow reactor system within a well-ventilated fume hood. The sample injector is placed at the inlet of the reactor tube, which is centered within the tube furnace. The outlet is connected via vacuum-tight fittings to the pressure controller, a cold trap (to condense unreacted phosphorus), and the vacuum pump. The spectroscopic instrument is interfaced at a port located downstream from the furnace.
-
Leak Check: Thoroughly leak-check the entire gas-flow system before introducing any reactants.
-
Inert Gas Purge: Purge the system with the inert carrier gas (e.g., Argon at 50-100 sccm) for at least 30 minutes to remove all oxygen and moisture.
-
Heating: Heat the tube furnace to the target pyrolysis temperature, typically 800-900 °C (1073-1173 K).
-
Pressure Control: Establish a stable, low-pressure environment within the reactor tube, typically in the range of 1-10 Torr, using the pressure controller and vacuum pump.
-
Sample Introduction: Gently heat the P₄ sample holder to sublimate the white phosphorus into the carrier gas stream. The P₄ vapor is then transported into the hot zone of the furnace.
-
Thermolysis: As the P₄/Ar gas mixture passes through the heated zone of the furnace, P₄ dissociates to form P₂.
-
Spectroscopic Measurement: The gas mixture, now containing P₂, Ar, and residual P₄, flows into the detection region for analysis by the chosen spectroscopic method.
-
Shutdown: Once the experiment is complete, stop the P₄ sublimation. Allow the system to cool down completely under the inert gas flow before venting.
Spectroscopic Characterization of P₂
The transient nature of P₂ necessitates sensitive, in-situ analytical techniques. Mass spectrometry, UV-Visible absorption, and Laser-Induced Fluorescence (LIF) are the primary methods employed.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the presence of P₂ and to study the equilibrium between P₄ and P₂.[4][5]
Methodology:
-
Interface: The gas stream from the flow reactor is sampled using a molecular beam interface. This involves expanding the gas through a small orifice into a high-vacuum chamber, which "freezes" the composition of the gas and forms a collimated beam of molecules.
-
Ionization: The molecular beam is crossed with an electron beam (Electron Ionization, EI) or a high-energy photon beam. EI is common, but care must be taken as P₄ can fragment to P₂⁺.
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight). P₂⁺ will appear at m/z ≈ 62, while P₄⁺ will be at m/z ≈ 124.
-
Data Analysis: The relative intensities of the P₂⁺ and P₄⁺ signals can be used to study the efficiency of the thermolysis process under different conditions of temperature and pressure.
UV-Visible Absorption Spectroscopy
UV-Vis absorption spectroscopy probes the electronic transitions of the P₂ molecule. The spectrum of P₂ is complex, with numerous transitions observed, particularly in the vacuum and far-UV regions.[6][7]
Methodology:
-
Setup: A collimated beam of light from a broadband source (e.g., deuterium (B1214612) lamp for UV, tungsten-halogen for visible) is passed through the gas stream containing P₂.
-
Detection: The transmitted light is focused into a monochromator and detected by a photomultiplier tube (PMT) or CCD detector.
-
Analysis: The absorption spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λ_max) correspond to electronic transitions from the ground state to various excited states.
Laser-Induced Fluorescence (LIF) Spectroscopy
LIF is an extremely sensitive and selective technique for detecting low concentrations of transient species like P₂.[8][9][10] It is a zero-background technique, offering a superior signal-to-noise ratio compared to absorption spectroscopy.[10]
Methodology:
-
Excitation: A tunable laser (e.g., a dye laser pumped by a Nd:YAG laser) is tuned to a wavelength corresponding to a specific electronic transition of P₂ (e.g., from the ground state to an excited electronic state).
-
Fluorescence: After absorbing a photon, the excited P₂ molecule will relax by emitting a photon (fluorescing) at a longer wavelength. This emission is isotropic.[8]
-
Detection: The fluorescence is collected at a 90° angle to the laser beam path to minimize scattered laser light. The collected light is passed through a filter or monochromator to select the fluorescence wavelength and is detected by a PMT.
-
Excitation Spectrum: An LIF excitation spectrum is generated by scanning the laser wavelength while monitoring the total fluorescence intensity. The resulting spectrum resembles an absorption spectrum but with much higher sensitivity.
-
Dispersed Fluorescence Spectrum: Alternatively, the laser can be fixed at a specific excitation wavelength, and the resulting fluorescence can be dispersed by a monochromator to analyze the vibrational structure of the ground electronic state.
Quantitative Data
The following tables summarize key molecular and spectroscopic data for diphosphorus.
Table 1: Fundamental Molecular Properties of Diphosphorus (P₂) in its Ground State (X¹Σg⁺)
| Property | Value | Reference(s) |
| Molar Mass | 61.948 g·mol⁻¹ | [1] |
| Bond Dissociation Energy | 490 kJ·mol⁻¹ (117 kcal·mol⁻¹) | [1] |
| Bond Distance (rₑ) | 1.8934 Å | [1] |
| Vibrational Frequency (ωₑ) | 780.77 cm⁻¹ | [6] |
| Ionization Potential | 10.567 ± 0.002 eV | [6] |
Table 2: Selected Electronic States and Spectroscopic Constants of Diphosphorus (P₂) and its Cation (P₂⁺)
| Species | State | Term Symbol | Energy (Tₑ) (cm⁻¹) | Reference(s) |
| P₂ | Ground State | X¹Σg⁺ | 0 | |
| P₂ | Triplet State | a³Σu⁺ | 18,687 | [6] |
| P₂ | Triplet State | b³Πg | 28,129 | [6] |
| P₂ | Triplet State | c³Πu | 46,965 | [6] |
| P₂⁺ | Ground State | X²Πu | 85,229 (Ionization Limit) | [6] |
| P₂⁺ | Excited State | A²Σg⁺ | 87,179 (Ionization Limit) | [6] |
Visualizations: Workflows and Energy Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow and the electronic structure of P₂.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Laser-induced fluorescence - Wikipedia [en.wikipedia.org]
- 8. edinst.com [edinst.com]
- 9. Chemical Dynamics: Laser Induced Fluorescence Method [dynamics.eps.hw.ac.uk]
- 10. vpscience.org [vpscience.org]
The Ethereal Glow: An In-depth Technical Guide to the Early Research of White Phosphorus Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal early research on the chemiluminescence of white phosphorus, a phenomenon that captivated the first chemists and laid foundational questions for centuries of inquiry into light-emitting chemical reactions. This document provides a detailed exploration of the initial discovery, the pioneering experimental protocols, and the nascent theoretical frameworks that sought to explain this "cold fire."
Discovery and Initial Observations
The story of white phosphorus's chemiluminescence begins in 1669 with the Hamburg alchemist Hennig Brand.[1][2] In his quest for the philosopher's stone, Brand stumbled upon a waxy, white substance that glowed in the dark.[1][2] He named it "phosphorus," Greek for "light-bearer," a testament to its most striking property.[1] Brand's discovery, initially shrouded in alchemical secrecy, eventually came to the attention of the wider scientific community, most notably the English natural philosopher Robert Boyle.[1]
Boyle, a proponent of rigorous experimentation, conducted extensive investigations into this new substance, which he termed the "Aerial Noctiluca" (night light in the air) and later the "Icy Noctiluca."[1] His work, though qualitative by modern standards, systematically documented the key characteristics of phosphorus chemiluminescence.
Key Early Observations:
-
Requirement for Air: Boyle was the first to systematically demonstrate that the glow of white phosphorus was dependent on the presence of air.[1] This was a crucial observation that linked the phenomenon to the process of combustion.
-
"Cold Fire": The light was produced without any perceptible heat, a stark contrast to the familiar flames of combustion. Brand himself referred to it as "cold fire."[1]
-
Influence of Physical Conditions: Boyle noted that factors such as the surface area of the phosphorus and the agitation of the surrounding air could influence the intensity of the glow.
Experimental Protocols
The early methods for producing and experimenting with white phosphorus were rudimentary and often hazardous. The following protocols are reconstructed from historical accounts of the work of Hennig Brand and Robert Boyle.
Synthesis of White Phosphorus from Urine
This protocol, pioneered by Brand and later refined by Boyle, was the sole method for producing phosphorus for nearly a century.
Objective: To isolate the "phosphoric" substance from human urine.
Materials:
-
Large quantities of human urine (Brand reportedly used over 1,500 gallons)
-
Sand
-
Charcoal
-
A retort (a glass vessel with a long, downward-bending neck)
-
A receiving vessel filled with water
-
A furnace capable of high temperatures
Methodology:
-
Concentration: A large volume of urine was allowed to putrefy for several days, after which it was boiled down to a thick, syrupy consistency.
-
Reduction: The resulting paste was mixed with sand and charcoal.
-
Distillation: The mixture was heated strongly in a retort. The high temperature, facilitated by the carbon from the charcoal, reduced the phosphates present in the urine.
-
Collection: The elemental phosphorus vaporized and was distilled over into a receiving vessel, where it condensed under water as a white, waxy solid. The underwater collection was crucial to prevent its spontaneous ignition in air.
Observation of Chemiluminescence
Boyle's experiments were designed to understand the nature of the light emitted by phosphorus.
Objective: To characterize the conditions under which white phosphorus emits light.
Materials:
-
A sample of white phosphorus
-
A glass vial with a stopper
-
An air pump (as developed by Boyle and Robert Hooke)
Methodology:
-
A small piece of white phosphorus was placed in a glass vial.
-
The vial was stoppered to observe the glow in a contained environment.
-
The effect of agitating the vial, and thus the air inside, on the brightness of the glow was noted.
-
Using his vacuum pump, Boyle could remove the air from the vial containing the phosphorus and observe that the glow ceased in a vacuum.
-
Re-admitting air into the vial would cause the glow to reappear.
Quantitative Data
A comprehensive search of historical records reveals a significant lack of quantitative data from these early investigations. The scientific methodology of the 17th century was predominantly observational and descriptive. Measurements of light intensity, reaction rates, and the precise influence of variables like pressure and temperature were not systematically recorded in a manner that would allow for the creation of structured data tables as is standard in modern scientific research. The focus of early researchers was on the qualitative nature of the phenomenon.
Early Theoretical Frameworks: The Phlogiston Theory
The prevailing scientific theory of combustion during the time of Brand and Boyle was the phlogiston theory. This theory posited the existence of a fire-like element called "phlogiston" that was contained within combustible substances and released during burning.
Within this framework, the chemiluminescence of white phosphorus was explained as a slow release of phlogiston. The "cold" nature of the light was attributed to the gentle and gradual escape of this phlogiston into the air, without the violent agitation associated with hot flames.
It is important to note that the phlogiston theory was later superseded by Antoine Lavoisier's theory of oxidation in the late 18th century. Lavoisier correctly identified the role of oxygen in combustion and demonstrated that phosphorus gains weight when it burns, contradicting the idea of a loss of phlogiston.
Conclusion
The early research into the chemiluminescence of white phosphorus, spearheaded by the serendipitous discovery by Hennig Brand and the systematic, albeit qualitative, investigations of Robert Boyle, marks a pivotal moment in the history of chemistry. While devoid of the quantitative rigor expected today, these foundational studies correctly identified the crucial role of air in the phenomenon and sparked a scientific curiosity that would eventually lead to a deeper understanding of chemical reactions that produce light. The theoretical explanations of the era, rooted in the phlogiston theory, though now defunct, provide valuable insight into the scientific reasoning of the 17th and 18th centuries. This early work laid the groundwork for the eventual unraveling of the true mechanism of oxidation and the development of the modern science of chemiluminescence.
References
A Technical Guide to the Natural Occurrence and Mineral Sources of Phosphorus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of phosphorus and its primary mineral sources. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this essential element's origins and characteristics.
Natural Occurrence of Phosphorus
Due to its high reactivity, phosphorus is not found in its elemental form in nature.[1] It is the eleventh most abundant element in the Earth's crust, with an average concentration of about 0.1% by weight.[2] Phosphorus is widely distributed in various minerals, almost exclusively as orthophosphate (PO₄³⁻).[2] The primary reservoir of phosphorus is the lithosphere, with phosphate-bearing rocks being the main source.[1][3] The phosphorus cycle is one of the slowest biogeochemical cycles because it lacks a significant atmospheric component.[1][4] The main processes in its cycle include the tectonic uplift and weathering of phosphate (B84403) rocks, erosion and leaching into soils and water systems, uptake by organisms, and eventual deposition in oceanic sediments.[1][4]
Major Mineral Sources of Phosphorus
Over 200 different phosphate minerals are known, but the most commercially significant are those belonging to the apatite group.[5] Phosphate rock is the term for ores containing these minerals. These deposits are broadly categorized into sedimentary and igneous formations, with sedimentary deposits accounting for approximately 90% of the world's phosphate resources.[6][7]
Apatite Group
The apatite group of minerals are the most common source of phosphorus. The general chemical formula for apatite is Ca₅(PO₄)₃(F,Cl,OH). The three most common end-members of the apatite series are:
-
Fluorapatite (Ca₅(PO₄)₃F)
-
Chlorapatite (Ca₅(PO₄)₃Cl)
-
Hydroxyapatite (Ca₅(PO₄)₃(OH))
Fluorapatite is the most prevalent variety found in phosphate rock deposits.
Other Phosphate Minerals
While less common as primary ores, other phosphate minerals are of scientific interest. These include:
-
Wavellite (Al₃(PO₄)₂(OH)₃·5H₂O)
-
Vivianite (Fe₃(PO₄)₂·8H₂O)
-
Monazite ((Ce,La,Y,Th)PO₄) - also a significant source of rare-earth elements.
-
Xenotime (YPO₄)
-
Turquoise (CuAl₆(PO₄)₄(OH)₈·4H₂O)
-
Pyromorphite (Pb₅(PO₄)₃Cl)
Quantitative Data on Phosphorus Content
The phosphorus content in minerals and rocks is typically expressed as the percentage of phosphorus pentoxide (P₂O₅). The following tables summarize the P₂O₅ content in major phosphate minerals and compare the typical P₂O₅ content of igneous and sedimentary phosphate rock deposits.
Table 1: P₂O₅ Content of Major Phosphate Minerals
| Mineral | Chemical Formula | Theoretical P₂O₅ Content (%) |
| Fluorapatite | Ca₅(PO₄)₃F | 42.2 |
| Chlorapatite | Ca₅(PO₄)₃Cl | 41.0 |
| Hydroxyapatite | Ca₅(PO₄)₃(OH) | 41.4 |
| Vivianite | Fe₃(PO₄)₂·8H₂O | 28.3 |
| Wavellite | Al₃(PO₄)₂(OH)₃·5H₂O | 34.5 |
Table 2: Comparison of P₂O₅ Content in Igneous and Sedimentary Phosphate Rock Deposits
| Deposit Type | Typical Ore Grade (% P₂O₅) | Beneficiated Concentrate (% P₂O₅) |
| Igneous | 5 - 15[6] | 31 - 41[6] |
| Sedimentary | 10 - 35[6] | ~30[6] |
Experimental Protocols for Mineral Analysis
The characterization and quantification of phosphorus in mineral sources rely on several analytical techniques. Detailed methodologies for key experiments are provided below.
X-Ray Diffraction (XRD) for Quantitative Phase Analysis
X-Ray Diffraction is a primary method for identifying and quantifying the crystalline phases in a phosphate rock sample. The Rietveld refinement method is a powerful tool for quantitative analysis.
Methodology:
-
Sample Preparation: The phosphate rock sample is finely ground to a powder (e.g., using a ball mill for 3 minutes at 20 Hz) to ensure random crystal orientation.[8][9]
-
Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation (λ = 1.541874 Å).[8][9] Data is collected over a 2θ range of at least 3-80°.[10]
-
Data Collection: The powdered sample is placed in a sample holder and rotated during analysis to minimize preferred orientation effects.[8][9][10] Data is collected for a sufficient time to obtain good counting statistics (e.g., 10 minutes).[8][9]
-
Qualitative Analysis: The resulting diffraction pattern is compared to a database of known mineral phases (e.g., the Crystallography Open Database - COD) to identify the minerals present.[8][9]
-
Quantitative Analysis (Rietveld Refinement): Software such as MAUD is used to perform a Rietveld refinement.[8][9] This involves fitting a calculated diffraction pattern, based on the crystal structures of the identified phases, to the experimental data. The refinement process adjusts various parameters, including the scale factor for each phase, which is proportional to its weight fraction in the mixture.[11]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Analysis
ICP-MS is used to determine the elemental composition of phosphate rocks, including trace elements, with high sensitivity.
Methodology:
-
Sample Digestion: A representative sample of the phosphate rock (e.g., 0.1 g of finely ground powder) is digested to bring the elements into solution.[12] A common method involves fusion with a flux (e.g., lithium metaborate/tetraborate) at high temperatures (e.g., 1025°C), followed by dissolution of the fused bead in dilute acid.[12] Alternatively, a mixed acid digestion using acids such as HF, HNO₃, HCl, and H₂SO₄ can be employed.[13]
-
Standard Preparation: A series of calibration standards are prepared from certified stock solutions, matching the acid matrix of the digested samples.[14] A blank solution (matrix without the analyte) and quality control (QC) standards are also prepared.[14]
-
Instrumental Analysis: The digested sample solution is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.
-
Quantification: The concentration of each element is determined by comparing the intensity of its signal in the sample to the calibration curve generated from the standards.[15] Internal standards can be used to correct for matrix effects and instrumental drift.[13]
-
Quality Assurance/Quality Control (QA/QC): Blanks, duplicates, and certified reference materials are analyzed alongside the samples to ensure the accuracy and precision of the results.[12] Precision is typically expected to be within ±10% for geochemical analyses.[12]
Electron Probe Microanalysis (EPMA) for in-situ Apatite Analysis
EPMA is a non-destructive technique used to determine the chemical composition of small, specific areas of a sample, such as individual apatite crystals. It is particularly useful for analyzing halogens (F and Cl) in apatite.
Methodology:
-
Sample Preparation: A polished thin section or an epoxy mount of the apatite-containing rock is prepared. The surface must be flat and conductive, often achieved by carbon coating.
-
Instrumental Conditions:
-
Analysis: A focused beam of electrons is directed at the point of interest on the apatite crystal. The interaction of the electron beam with the sample generates characteristic X-rays for each element present. These X-rays are detected and their intensities are measured.
-
Standardization: The measured X-ray intensities from the sample are compared to those obtained from well-characterized standards of known composition (e.g., Durango apatite for F, Ca, and P; tugtupite for Cl).[16]
-
Data Correction: The raw X-ray intensities are corrected for various matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to yield accurate elemental concentrations.
-
Considerations for Halogen Analysis: The analysis of fluorine and chlorine can be challenging due to their mobility under the electron beam. It is recommended to analyze these elements first and to use specific crystal orientations (c-axis perpendicular to the electron beam) to minimize migration.[18][19]
Visualizations of Phosphorus-Related Pathways and Cycles
The following diagrams, created using the DOT language for Graphviz, illustrate key logical relationships and workflows related to phosphorus.
References
- 1. Phosphorus cycle - Wikipedia [en.wikipedia.org]
- 2. weppi.gtk.fi [weppi.gtk.fi]
- 3. microbenotes.com [microbenotes.com]
- 4. Khan Academy [khanacademy.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. firstphosphate.com [firstphosphate.com]
- 8. icpms.labrulez.com [icpms.labrulez.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fibers.unimore.it [fibers.unimore.it]
- 11. saimm.co.za [saimm.co.za]
- 12. rrp.nipne.ro [rrp.nipne.ro]
- 13. Determination of Rare Earth Elements in Phosphate Ores by Inductively Coupled Plasma-Mass Spectrometry with Mixed Acid Dissolution [ykcs.ac.cn]
- 14. Procedures to make ICP-MS Standard Solution | Environmental Measurements Facility [sdssemf.stanford.edu]
- 15. ime.fraunhofer.de [ime.fraunhofer.de]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. researchgate.net [researchgate.net]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Industrial Carbothermal Production of White Phosphorus
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the industrial carbothermal production of white phosphorus (P₄) from phosphate (B84403) rock. It includes key data on raw materials, operating conditions, and product specifications, presented in structured tables for clarity. Detailed experimental protocols for the core processes are outlined, along with safety procedures for handling the final product. Visual diagrams generated using Graphviz are included to illustrate the process workflow and chemical relationships.
Introduction
The carbothermal reduction of phosphate rock is the primary industrial method for producing elemental white phosphorus.[1] This process is highly energy-intensive, requiring high temperatures in an electric arc furnace to reduce phosphate minerals in the presence of a reducing agent (coke) and a flux (silica).[2] White phosphorus is a critical precursor for the synthesis of numerous phosphorus-containing compounds used in pharmaceuticals, agriculture, and the chemical industry.[1][3]
The overall chemical reaction can be summarized as follows, using fluorapatite (B74983) as a representative phosphate mineral:
2 Ca₅(PO₄)₃F + 15 C + 9 SiO₂ → 3 P₂(g) + 9 CaSiO₃(l) + CaF₂(l) + 15 CO(g)[1]
At the high temperatures of the furnace, phosphorus is liberated as a P₂ gas, which then dimerizes to the tetrahedral P₄ molecule upon cooling.[1]
Data Presentation
Raw Material Specifications
Successful and efficient production of white phosphorus is highly dependent on the quality of the raw materials. The typical compositions of phosphate rock, coke (reducing agent), and silica (B1680970) (flux) are presented below.
Table 1: Typical Composition of Phosphate Rock for White Phosphorus Production
| Component | Weight Percentage (%) |
| P₂O₅ | 28 - 35 |
| CaO | 48 - 57 |
| SiO₂ | 3 - 20 |
| Fe₂O₃ | < 4 |
| Al₂O₃ | < 4 |
| F | 3 - 4 |
| CO₂ | < 5 |
Table 2: Typical Specifications for Coke and Silica
| Material | Component | Specification |
| Coke | Fixed Carbon | > 85% |
| Ash | < 15% | |
| Volatile Matter | < 2% | |
| Sulfur | < 1% | |
| Silica (Quartzite) | SiO₂ | > 95% |
| Al₂O₃ | < 2% | |
| Fe₂O₃ | < 1% |
Electric Arc Furnace Operating Parameters
The heart of the process is the submerged electric arc furnace, where the carbothermal reduction takes place.
Table 3: Typical Operating Conditions for an Electric Arc Furnace in Phosphorus Production
| Parameter | Value |
| Temperature | 1400 - 1500 °C |
| Electrode Type | Söderberg or pre-baked carbon electrodes |
| Energy Consumption | 12 - 15 MWh / tonne of P₄ |
| Furnace Atmosphere | Reducing (CO) |
| Slag Basicity (CaO/SiO₂) | 0.8 - 1.2 |
Product and Byproduct Specifications
The process yields elemental white phosphorus and two primary byproducts: ferrophosphorus (B3285494) and calcium silicate (B1173343) slag.
Table 4: Typical Composition of Products and Byproducts
| Product/Byproduct | Component | Weight Percentage (%) |
| White Phosphorus (P₄) | P₄ | > 99.9% |
| Ferrophosphorus | P | 18 - 25 |
| Fe | 70 - 80 | |
| Si | < 2 | |
| C | < 0.5 | |
| Calcium Silicate Slag | CaO | 40 - 50 |
| SiO₂ | 35 - 45 | |
| Al₂O₃ | 5 - 10 | |
| P₂O₅ | 1 - 2 | |
| F | 2 - 4 |
Experimental Protocols
Raw Material Preparation and Charging
-
Phosphate Rock Preparation: The phosphate rock is first crushed and ground to a suitable particle size.[4] It is then often pelletized with fine coke and a binder to ensure good gas permeability and mechanical strength within the furnace.[4]
-
Coke and Silica Sizing: Coke and silica are crushed and screened to a specific size range to optimize reactivity and bed porosity.
-
Furnace Charging: The prepared phosphate rock pellets, sized coke, and silica are continuously fed into the electric arc furnace through charge chutes.[5] The feed materials are proportioned to maintain the desired slag chemistry and provide a sufficient excess of carbon for the reduction reactions.
Electric Arc Furnace Operation
-
Furnace Start-up: The furnace is preheated, and an initial charge is added. The carbon electrodes are lowered to strike an arc with the charge, initiating the melting process.
-
Smelting: A high electric current is passed through the electrodes, generating intense heat that melts the charge and drives the endothermic reduction of the phosphate rock.[5] The electrodes are kept submerged in the molten charge.
-
Tapping of Byproducts:
-
Ferrophosphorus: The dense, molten ferrophosphorus settles at the bottom of the furnace and is tapped off intermittently through a dedicated taphole.[6][7]
-
Calcium Silicate Slag: The molten slag floats on top of the ferrophosphorus and is tapped off continuously or semi-continuously through a separate, higher-level taphole.[7]
-
Phosphorus Vapor Condensation and Collection
-
Gas Off-take and Dust Removal: The hot furnace off-gases, consisting primarily of phosphorus vapor (P₄) and carbon monoxide (CO), exit the furnace at a high temperature.[8] These gases pass through an electrostatic precipitator to remove entrained dust particles.[4]
-
Condensation: The cleaned gas stream is then directed to a series of water-spray condensers.[4] The gas is cooled to below the dew point of phosphorus (approximately 280 °C), causing the phosphorus vapor to condense into a liquid.
-
Collection: The liquid white phosphorus is collected under a layer of warm water (to prevent solidification and ignition) in a sump.[8] The non-condensable carbon monoxide gas is drawn off and can be used as a fuel source elsewhere in the plant.[9]
White Phosphorus Purification and Storage
-
Purification: The collected liquid phosphorus may undergo further purification steps to remove any remaining impurities.
-
Storage: Purified white phosphorus is stored and transported as a solid under a layer of water or as a molten liquid under an inert gas atmosphere to prevent contact with air, which would cause it to spontaneously ignite.[1]
Visualizations
References
- 1. White phosphorus - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. Perfecting the phosphorus process – MIT Department of Chemistry [chemistry.mit.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. confer.cz [confer.cz]
- 6. Ferrophosphorus - Wikipedia [en.wikipedia.org]
- 7. sindametal.com [sindametal.com]
- 8. quora.com [quora.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for the Transition Metal-Catalyzed Functionalization of White Phosphorus
For Researchers, Scientists, and Drug Development Professionals
Introduction
White phosphorus (P4), the most accessible allotrope of elemental phosphorus, represents a fundamental feedstock for the synthesis of a vast array of organophosphorus compounds. These compounds are integral to various sectors, including pharmaceuticals, agrochemicals, and materials science. Traditional methods for the functionalization of white phosphorus often rely on harsh reagents and multi-step processes, such as initial chlorination to phosphorus trichloride (B1173362) (PCl3). Modern transition metal catalysis offers a more direct, efficient, and sustainable approach to activate the P4 tetrahedron and forge new phosphorus-element bonds.[1][2] This document provides detailed application notes and experimental protocols for two distinct and powerful methods for the functionalization of white phosphorus: photocatalytic arylation and iron-catalyzed hydrophosphination.
I. Photocatalytic Arylation of White Phosphorus
Application Note: This protocol details a method for the direct synthesis of triarylphosphines and tetraarylphosphonium salts from white phosphorus and aryl halides using a deazaflavin-based photocatalyst. This approach is notable for its mild reaction conditions, broad substrate scope, and avoidance of stoichiometric metallic reagents. The reaction is initiated by visible light and proceeds via a consecutive photoinduced electron transfer (conPET) mechanism.[1][3]
Quantitative Data Summary
The following table summarizes the yields of triarylphosphines (PAr3) and tetraarylphosphonium salts ([PAr4]X) obtained using the deazaflavin-catalyzed photocatalytic arylation of white phosphorus with various aryl bromides and chlorides.
| Entry | Aryl Halide | Catalyst | Product(s) | Combined Yield (%) | Reference |
| 1 | 4-Bromoanisole | o-Me-dFl | P(C6H4-p-OMe)3 / [P(C6H4-p-OMe)4]Br | 72 | [1] |
| 2 | 4-Bromotoluene | o-Me-dFl | P(C6H4-p-Me)3 / [P(C6H4-p-Me)4]Br | 68 | [1] |
| 3 | Bromobenzene | o-Me-dFl | PPh3 / [PPh4]Br | 58 | [1] |
| 4 | 4-Chlorobenzonitrile | o-Me-dFl | P(C6H4-p-CN)3 / [P(C6H4-p-CN)4]Cl | 87 | [1] |
| 5 | 4-Chloroanisole | o-Me-dFl | P(C6H4-p-OMe)3 / [P(C6H4-p-OMe)4]Cl | 65 | [1] |
o-Me-dFl: 10-methyl-5-(2-methylphenyl)-5,10-dihydrophenazine
Experimental Protocol: Deazaflavin-Catalyzed Arylation
Materials:
-
White phosphorus (P4) (Caution: highly toxic and pyrophoric)
-
Aryl bromide or aryl chloride
-
o-Me-dFl (or other deazaflavin photocatalyst)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Anhydrous n-hexane
-
Anhydrous benzene
-
Schlenk tube or vial with a magnetic stir bar
-
Near-UV LED (365 nm, 10W)
-
Standard Schlenk line and glovebox for inert atmosphere manipulations
Procedure:
-
Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, add the deazaflavin photocatalyst (o-Me-dFl, 15 mol% based on P-atoms), Cs2CO3 (0.10 mmol), and a magnetic stir bar to a Schlenk tube.
-
Addition of Reagents: Add the aryl halide (0.44 mmol), DIPEA (0.36 mmol), and a stock solution of white phosphorus (0.01 mmol P4 in 0.065 mL of benzene).
-
Solvent Addition: Add anhydrous acetonitrile (0.100 mL) and anhydrous n-hexane (0.125 mL) to the reaction mixture.
-
Reaction Setup: Seal the Schlenk tube and bring it out of the glovebox. Place the tube in a holder at a fixed distance from a 365 nm LED lamp. Ensure the reaction is stirred continuously.
-
Irradiation: Irradiate the reaction mixture for 20 hours at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Work-up and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The product distribution and yield are determined by ¹H and ³¹P NMR spectroscopy using a suitable internal standard. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Catalytic Cycle for Photocatalytic Arylation
Caption: Proposed catalytic cycle for the deazaflavin-catalyzed arylation of white phosphorus.
II. Iron-Catalyzed Hydrophosphination of Alkenes
Application Note: This protocol describes the iron-catalyzed hydrophosphination of activated alkenes with a phosphine (B1218219) source derived from white phosphorus. This method provides access to tertiary phosphines, which are valuable ligands in catalysis. The reaction proceeds at room temperature with a low catalyst loading and does not require any additives. The use of an earth-abundant and non-toxic iron catalyst makes this a sustainable approach.
Quantitative Data Summary
The following table presents the yields of tertiary phosphines from the iron-catalyzed hydrophosphination of various alkenes with diphenylphosphine (B32561) (HPPh2), which can be synthesized from white phosphorus.
| Entry | Alkene | Catalyst | Product | Yield (%) | Reference |
| 1 | Styrene | [Fe(salen)]Cl | Ph2P(CH2CH2Ph) | 95 | |
| 2 | 4-Methylstyrene | [Fe(salen)]Cl | Ph2P(CH2CH2C6H4-p-Me) | 92 | |
| 3 | 4-Chlorostyrene | [Fe(salen)]Cl | Ph2P(CH2CH2C6H4-p-Cl) | 88 | |
| 4 | Acrylonitrile | [Fe(salen)]Cl | Ph2P(CH2CH2CN) | 98 | |
| 5 | Methyl acrylate | [Fe(salen)]Cl | Ph2P(CH2CH2CO2Me) | 96 |
[Fe(salen)]Cl: N,N'-Bis(salicylidene)ethylenediaminoiron(III) chloride
Experimental Protocol: Iron-Catalyzed Hydrophosphination
Materials:
-
Diphenylphosphine (HPPh2) (or other secondary phosphine)
-
Alkene (styrene derivative, acrylate, etc.)
-
[Fe(salen)]Cl catalyst
-
Anhydrous acetonitrile (MeCN)
-
Schlenk tube with a magnetic stir bar
-
Standard Schlenk line and glovebox for inert atmosphere manipulations
Procedure:
-
Catalyst Preparation: The [Fe(salen)]Cl catalyst can be synthesized according to literature procedures or purchased from commercial suppliers.
-
Reaction Setup: In a nitrogen-filled glovebox, add the [Fe(salen)]Cl catalyst (0.5 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add anhydrous acetonitrile (0.35 mL), the alkene (1.04 mmol), and diphenylphosphine (0.57 mmol).
-
Reaction Conditions: Seal the Schlenk tube and stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Analysis: After 24 hours, remove the solvent under reduced pressure. The residue can be analyzed by ³¹P and ¹H NMR spectroscopy to determine the conversion and yield. The product can be purified by column chromatography on silica gel.
Experimental Workflow for Iron-Catalyzed Hydrophosphination
Caption: Step-by-step workflow for the iron-catalyzed hydrophosphination of alkenes.
Conclusion
The transition metal-catalyzed functionalization of white phosphorus provides a powerful and versatile platform for the synthesis of valuable organophosphorus compounds. The photocatalytic arylation and iron-catalyzed hydrophosphination protocols detailed herein represent two distinct strategies that offer mild reaction conditions, high efficiency, and improved sustainability compared to traditional methods. These application notes and protocols are intended to serve as a practical guide for researchers in the fields of organic synthesis, catalysis, and drug development, enabling the exploration and utilization of white phosphorus as a key building block in modern chemistry.
References
Application Notes and Protocols for the Direct Synthesis of Triarylphosphines from White Phosphorus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the emerging field of direct triarylphosphine synthesis from white phosphorus (P4). This approach offers a more sustainable and efficient alternative to traditional multi-step methods that often rely on hazardous reagents like chlorine gas. The protocols outlined below are based on recent advancements in photocatalysis, enabling the formation of valuable P-C bonds in a single step.[1][2][3]
Introduction
Triarylphosphines are a critical class of compounds widely utilized as ligands in catalysis, as reagents in organic synthesis (e.g., the Wittig reaction), and in the development of pharmaceuticals and materials.[1] The conventional synthesis of these compounds begins with the chlorination of white phosphorus to form phosphorus trichloride (B1173362) (PCl3), a highly toxic and corrosive intermediate. Subsequent reaction with organometallic reagents introduces the aryl groups. This process is inefficient and generates significant hazardous waste.[2]
Recent breakthroughs have demonstrated the feasibility of synthesizing triarylphosphines directly from white phosphorus through photocatalytic methods. These reactions leverage the ability of photocatalysts to generate aryl radicals from aryl halides under mild light irradiation. These radicals are then trapped by the P4 tetrahedron, leading to the stepwise formation of triarylphosphines and, in some cases, tetraarylphosphonium salts.[1][3] This direct approach circumvents the need for chlorinated intermediates, offering a greener and more atom-economical route to this important class of molecules.
Comparative Data of Photocatalytic Methods
The following tables summarize the quantitative data for different photocatalytic systems for the direct synthesis of triarylphosphines from white phosphorus.
Table 1: Iridium-Photocatalyzed Arylation of White Phosphorus with Aryl Iodides
| Entry | Aryl Iodide | Product(s) | Yield (%) |
| 1 | Iodobenzene | Ph₃P / [Ph₄P]I | 78 |
| 2 | 4-Iodotoluene | (4-MeC₆H₄)₃P / [(4-MeC₆H₄)₄P]I | 85 |
| 3 | 4-Fluoroiodobenzene | (4-FC₆H₄)₃P / [(4-FC₆H₄)₄P]I | 72 |
| 4 | 4-Methoxyiodobenzene | (4-MeOC₆H₄)₃P / [(4-MeOC₆H₄)₄P]I | 91 |
| 5 | 2-Iodotoluene | (2-MeC₆H₄)₃P | 65 |
Yields are combined yields of triarylphosphine and tetraarylphosphonium salt, determined by ³¹P NMR spectroscopy.
Table 2: Acridinium-Photocatalyzed Arylation of White Phosphorus with Aryl Bromides and Chlorides
| Entry | Aryl Halide | Product(s) | Yield (%) | Reaction Time (h) |
| 1 | Bromobenzene | Ph₃P / [Ph₄P]Br | 75 | 20 |
| 2 | 4-Bromotoluene | (4-MeC₆H₄)₃P / [(4-MeC₆H₄)₄P]Br | 81 | 20 |
| 3 | 4-Chlorotoluene | (4-MeC₆H₄)₃P / [(4-MeC₆H₄)₄P]Cl | 65 | 44 |
| 4 | 4-Bromoanisole | (4-MeOC₆H₄)₃P / [(4-MeOC₆H₄)₄P]Br | 88 | 20 |
| 5 | Chlorobenzene | Ph₃P / [Ph₄P]Cl | 55 | 68 |
Yields are combined yields of triarylphosphine and tetraarylphosphonium salt, determined by ³¹P NMR spectroscopy.
Table 3: Deazaflavin-Catalyzed Arylation of White Phosphorus with Aryl Bromides and Chlorides
| Entry | Aryl Halide | Product(s) | Yield (%) | Reaction Time (h) |
| 1 | Bromobenzene | Ph₃P / [Ph₄P]Br | 87 | 20 |
| 2 | 4-Bromotoluene | (4-MeC₆H₄)₃P / [(4-MeC₆H₄)₄P]Br | 85 | 20 |
| 3 | 4-Chlorotoluene | (4-MeC₆H₄)₃P / [(4-MeC₆H₄)₄P]Cl | 78 | 20 |
| 4 | 4-Bromoanisole | (4-MeOC₆H₄)₃P / [(4-MeOC₆H₄)₄P]Br | 92 | 20 |
| 5 | Chlorobenzene | Ph₃P / [Ph₄P]Cl | 71 | 20 |
Yields are combined yields of triarylphosphine and tetraarylphosphonium salt, determined by ³¹P NMR spectroscopy.
Experimental Protocols
Safety Precaution: White phosphorus (P4) is highly toxic and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.
Protocol 1: Iridium-Photocatalyzed Synthesis of Triarylphosphines from White Phosphorus and Aryl Iodides
This protocol is adapted from the work of Wolf and coworkers and describes the synthesis of triarylphosphines using an iridium photocatalyst and blue light irradiation.[1]
Materials:
-
White phosphorus (P4) solution in benzene (B151609) (concentration determined by ³¹P NMR)
-
Aryl iodide
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Iridium photocatalyst)
-
Triethylamine (B128534) (Et₃N), freshly distilled
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
In a glovebox, add the iridium photocatalyst (1-2 mol%) to a Schlenk tube.
-
Add the desired aryl iodide (10-15 equivalents relative to P atoms).
-
Add anhydrous acetonitrile as the solvent.
-
Add triethylamine (10 equivalents relative to P atoms) to the reaction mixture.
-
Finally, add the white phosphorus stock solution (1 equivalent of P4).
-
Seal the Schlenk tube, remove it from the glovebox, and place it before a blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to isolate the triarylphosphine and tetraarylphosphonium salt.
Protocol 2: Acridinium-Photocatalyzed Synthesis of Triarylphosphines from White Phosphorus and Aryl Bromides/Chlorides
This protocol utilizes an organic acridinium-based photocatalyst for the arylation of white phosphorus with more readily available aryl bromides and chlorides.
Materials:
-
White phosphorus (P4) solution in benzene
-
Aryl bromide or aryl chloride
-
9-Mesityl-10-phenylacridinium tetrafluoroborate (B81430) (Acr⁺-Mes)
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous acetonitrile (MeCN)
-
Schlenk tube or vial with a magnetic stir bar
-
Near-UV LED light source (e.g., 390 nm)
Procedure:
-
Inside a glovebox, add the acridinium (B8443388) photocatalyst (5-10 mol%) to a Schlenk tube.
-
Add the aryl bromide or chloride (10-15 equivalents relative to P atoms).
-
Add anhydrous acetonitrile as the solvent.
-
Add DIPEA (10 equivalents relative to P atoms).
-
Add the white phosphorus stock solution (1 equivalent of P4).
-
Seal the tube, remove it from the glovebox, and place it in front of a near-UV LED light source.
-
Irradiate the mixture with stirring at room temperature for 20-68 hours (reaction times are typically longer for aryl chlorides).
-
Monitor the reaction by ³¹P NMR spectroscopy.
-
Work-up and purification are similar to Protocol 1.
Protocol 3: Deazaflavin-Catalyzed Synthesis of Triarylphosphines from White Phosphorus and Aryl Bromides/Chlorides
This protocol employs a deazaflavin-based organic photocatalyst, which has shown high efficiency and shorter reaction times for the arylation of P4 with aryl bromides and chlorides.
Materials:
-
White phosphorus (P4) solution in benzene
-
Aryl bromide or aryl chloride
-
5-Phenyl-10-methyl-5,10-dihydrophenazine (deazaflavin catalyst)
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous acetonitrile (MeCN) and n-hexane
-
Schlenk tube or vial with a magnetic stir bar
-
Near-UV LED light source (e.g., 365 nm)
Procedure:
-
In a glovebox, add the deazaflavin photocatalyst (10-15 mol%), cesium carbonate (2.5 equivalents relative to P atoms), and a magnetic stir bar to a Schlenk tube.
-
Add the aryl bromide or chloride (11 equivalents relative to P atoms).
-
Add a solvent mixture of anhydrous acetonitrile and n-hexane.
-
Add DIPEA (9 equivalents relative to P atoms).
-
Add the white phosphorus stock solution (1 equivalent of P4).
-
Seal the tube, remove it from the glovebox, and irradiate with a near-UV LED light source with vigorous stirring at room temperature for 20 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy.
-
Work-up and purification are performed as described in the previous protocols.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the photocatalytic synthesis of triarylphosphines from white phosphorus.
Caption: General experimental workflow.
Proposed Photocatalytic Cycle
The diagram below outlines the proposed general mechanism for the photocatalytic arylation of white phosphorus.
Caption: Proposed photocatalytic cycle.
References
Photocatalytic Approaches for the Arylation of Tetraphosphorus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct functionalization of white phosphorus (P4), a primary building block for all organophosphorus compounds, represents a significant advancement in phosphorus chemistry. Traditional methods often involve harsh reagents and multi-step processes. Photocatalytic arylation has emerged as a powerful and milder alternative for the direct conversion of P4 into valuable triarylphosphines (PAr3) and tetraarylphosphonium salts ([PAr4]X), which are crucial reagents and ligands in organic synthesis and materials science. This document provides detailed application notes and experimental protocols for the photocatalytic arylation of tetraphosphorus using different catalytic systems, enabling researchers to implement these innovative methodologies.
Application Notes
Visible-light-mediated photoredox catalysis offers an efficient pathway for the formation of C–P bonds directly from P4.[1] The process typically involves the generation of aryl radicals from aryl halides, which then react with white phosphorus. Several catalytic systems have been developed, primarily utilizing iridium-based complexes, acridinium (B8443388) salts, or deazaflavin derivatives as photocatalysts.[2][3]
The choice of photocatalyst and reaction conditions significantly influences the reaction's efficiency, substrate scope, and product distribution between triarylphosphines and tetraarylphosphonium salts. For instance, deazaflavin-based photocatalysts have shown remarkable efficiency in the arylation of P4 with both aryl bromides and chlorides, offering high yields and significantly reduced reaction times compared to earlier protocols.[2] Mechanistic studies suggest a consecutive photoinduced electron transfer (conPET) strategy for the activation of robust carbon-halogen bonds.[3]
Detailed spectroscopic investigations, particularly using ³¹P{¹H} NMR, have been instrumental in understanding the complex multi-step mechanisms of these reactions.[4] These studies have revealed key intermediates and side products, providing insights for reaction optimization.[4] The reaction pathway is understood to involve the stepwise arylation of the P4 cage.
Data Presentation
Table 1: Deazaflavin-Catalyzed Arylation of White Phosphorus with Aryl Bromides and Chlorides[2]
| Entry | Aryl Halide (Ar-X) | Product(s) | Combined Yield (%) | Reaction Time (h) |
| 1 | 4-Bromotoluene | P(p-Tol)₃ / [P(p-Tol)₄]Br | 87 | 20 |
| 2 | 4-Chlorotoluene | P(p-Tol)₃ / [P(p-Tol)₄]Cl | 78 | 20 |
| 3 | Bromobenzene | PPh₃ / [PPh₄]Br | 85 | 20 |
| 4 | Chlorobenzene | PPh₃ / [PPh₄]Cl | 75 | 20 |
| 5 | 4-Bromoanisole | P(p-Anisyl)₃ / [P(p-Anisyl)₄]Br | 82 | 20 |
| 6 | 2-Bromotoluene | P(o-Tol)₃ | >95 | 20 |
| 7 | 4-Bromobenzonitrile | P(p-CNPh)₃ / [P(p-CNPh)₄]Br | 35 | 20 |
Standard Conditions: P₄ (0.01 mmol), aryl halide (0.44 mmol), DIPEA (0.36 mmol), Cs₂CO₃ (0.10 mmol), o-Me-dFl (15 mol% based on P-atom), MeCN (0.100 mL), n-hexane (0.125 mL), and C₆H₆ (0.065mL) under N₂ atmosphere, irradiated with near-UV LEDs (365 nm, 10W) for 20 h.[2]
Table 2: Iridium-Catalyzed Photocatalytic Phenylation of P₄[4]
| Entry | Photocatalyst | Product(s) | Conversion (%) | Reaction Time (h) |
| 1 | [Ir(dtbbpy)(ppy)₂][PF₆] | PPh₃ / [PPh₄]I | >95 | 24 |
| 2 | 3DPAFIPN (Organic PC) | PPh₃ / [PPh₄]I | >95 | 24 |
Conditions for Entry 1: P₄, PhI, Et₃N, [Ir(dtbbpy)(ppy)₂][PF₆] in MeCN under blue LED irradiation.[4] Conditions for Entry 2: P₄, PhI, Et₃N, 3DPAFIPN in MeCN under blue LED irradiation.[4]
Experimental Protocols
Protocol 1: General Procedure for Deazaflavin-Catalyzed Arylation of P₄[2]
Materials:
-
White phosphorus (P₄) solution (e.g., in CS₂ or benzene)
-
Aryl bromide or aryl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Cesium carbonate (Cs₂CO₃)
-
o-Me-dFl (deazaflavin-based photocatalyst)
-
Acetonitrile (MeCN), n-hexane, Benzene (C₆H₆) (anhydrous)
-
Triphenylphosphine (B44618) oxide (internal standard for NMR)
-
Schlenk tubes or vials suitable for photocatalysis
-
Near-UV LED lamp (365 nm)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a nitrogen-filled glovebox, add Cs₂CO₃ (0.10 mmol) and the photocatalyst o-Me-dFl (15 mol% per P atom) to a Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl halide (0.44 mmol), DIPEA (0.36 mmol), and the solvents (MeCN, n-hexane, C₆H₆).
-
Add the P₄ solution (0.01 mmol).
-
Seal the Schlenk tube, remove it from the glovebox, and place it in front of a 365 nm LED lamp.
-
Irradiate the reaction mixture for 20 hours with vigorous stirring.
-
After irradiation, the reaction is quenched by exposure to air.
-
An internal standard (e.g., triphenylphosphine oxide) is added for quantitative ³¹P{¹H} NMR analysis to determine the product yields.
-
The products can be further purified by column chromatography or crystallization if required.
Protocol 2: General Procedure for Iridium-Catalyzed Phenylation of P₄[4]
Materials:
-
White phosphorus (P₄)
-
Phenyl iodide (PhI)
-
Triethylamine (B128534) (Et₃N)
-
[Ir(dtbbpy)(ppy)₂][PF₆] photocatalyst
-
Acetonitrile (MeCN) (anhydrous)
-
NMR tubes suitable for in-situ monitoring
-
Blue LED lamp
-
Inert atmosphere glovebox
Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of the iridium photocatalyst in acetonitrile.
-
In a separate vial, dissolve P₄ and phenyl iodide in acetonitrile.
-
Add triethylamine to the P₄/PhI solution.
-
Transfer the reaction mixture to an NMR tube.
-
Add the required amount of the photocatalyst stock solution to the NMR tube.
-
Seal the NMR tube and take it out of the glovebox.
-
Place the NMR tube in a setup with a blue LED lamp for irradiation.
-
Monitor the reaction progress over time using ³¹P{¹H} NMR spectroscopy to observe the consumption of P₄ and the formation of intermediates (e.g., PhPH₂, Ph₂PH, Ph₃P) and the final product ([PPh₄]I).
Visualizations
Experimental Workflow for Photocatalytic Arylation of P₄
Caption: General experimental workflow for the photocatalytic arylation of white phosphorus.
Proposed Photocatalytic Cycle for Deazaflavin-Catalyzed Arylation
Caption: Simplified photocatalytic cycle for the deazaflavin-catalyzed arylation of P₄.
Logical Relationship of Stepwise P₄ Arylation
Caption: Stepwise arylation of P₄ via radical intermediates.
References
Application Notes and Protocols for Nucleophilic Addition Reactions on Activated P4 Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct functionalization of white phosphorus (P4) is a significant challenge in synthetic chemistry, aiming to bypass hazardous and wasteful industrial processes that typically rely on chlorinated intermediates like PCl3. A promising strategy involves the activation of the P4 tetrahedron through coordination to a transition metal complex. This coordination can modulate the electronic properties of the P4 cage, making it susceptible to reactions that are not feasible with the free P4 molecule.
A key development in this area is the "umpolung" or reversal of reactivity of the P4 ligand. By coordinating P4 to an electron-deficient metal center, the phosphorus atoms can acquire a partial positive charge, transforming the otherwise nucleophilic P4 into an electrophilic species. This activated, phosphonium-type character opens up pathways for nucleophilic addition reactions, allowing for the controlled formation of new phosphorus-element bonds and the generation of valuable organophosphorus compounds from the elemental source.
This document provides detailed application notes and experimental protocols for nucleophilic addition reactions on a well-characterized activated P4 complex, [CpFe(CO)2(η1-P4)][Al(ORF)4], where the electron-poor iron center facilitates the nucleophilic attack on the coordinated P4 tetrahedron. The protocols focus on the well-documented reactions with alcohol nucleophiles, which lead to the fragmentation of the P4 cage into various functionalized P1 building blocks.[1][2][3]
Reaction Principle: Umpolung of P4 Reactivity
The central concept underpinning these reactions is the reversal of the normal electronic character of the P4 molecule upon coordination. In the complex [CpFe(CO)2(η1-P4)]+ (complex 1 ), the iron fragment [CpFe(CO)2]+ is highly electron-deficient due to the strong π-acceptor nature of the carbonyl ligands. This leads to a significant σ-donation from the P4 ligand to the metal center, resulting in a partial positive charge on the phosphorus atoms.[3] This "phosphonium-like" character of the coordinated P4 makes it an electrophile, susceptible to attack by nucleophiles. In contrast, electron-rich metal complexes typically render the P4 ligand more "phosphidic" or nucleophilic in nature.[1]
The use of a weakly coordinating anion (WCA), such as [Al(ORF)4]− (RF = C(CF3)3), is crucial for stabilizing the cationic iron complex without interfering with the reactivity of the activated P4 ligand.[3]
Data Presentation
The following table summarizes the ³¹P NMR spectroscopic data for the starting activated P4 complex and the major P1 products observed upon reaction with various alcohol nucleophiles.
| Compound/Fragment | Nucleophile (R-OH) | Product Description | ³¹P NMR Chemical Shift (δ, ppm) |
| [CpFe(CO)2(η1-P4)][Al(ORF)4] (1 ) | - | Starting Activated P4 Complex | AM₃ spin system: Pₐ at -300, Pₘ at -510 |
| [CpFe(CO)2(PH3)][Al(ORF)4] | MeOH, EtOH, PhOH | Coordinated Phosphine | Quartet at -106.2 |
| [CpFe(CO)2(P(OMe)3)][Al(ORF)4] | MeOH | Coordinated Trimethyl Phosphite (B83602) | Singlet at +160 |
| [CpFe(CO)2(PH(OMe)2)][Al(ORF)4] | MeOH | Coordinated Dimethyl Phosphonite | Doublet at +120 |
| [CpFe(CO)2(PH2(OMe))][Al(ORF)4] | MeOH | Coordinated Methyl Phosphinite | Triplet at +60 |
| [HP(OMe)3][Al(ORF)4] | MeOH | Protonated Trimethyl Phosphite | Singlet at +3.5 |
| [CpFe(CO)2(P(OEt)3)][Al(ORF)4] | EtOH | Coordinated Triethyl Phosphite | Singlet at +155 |
| [CpFe(CO)2(P(OPh)3)][Al(ORF)4] | PhOH | Coordinated Triphenyl Phosphite | Singlet at +130 |
Note: Chemical shifts are approximate and may vary slightly based on solvent and experimental conditions. Data is compiled from reactions described in the literature.[3]
Experimental Protocols
Caution: White phosphorus is highly toxic and pyrophoric. All manipulations should be carried out in an inert atmosphere (glovebox or Schlenk line) by trained personnel. Organometallic iron complexes are sensitive to air and moisture. Solvents should be rigorously dried and degassed before use.
Protocol 1: Synthesis of the Activated P4 Complex, [CpFe(CO)2(η1-P4)][Al(ORF)4] (1)
This protocol is adapted from the literature synthesis of related compounds.
Materials:
-
[CpFe(CO)2]2 (Fp2)
-
Silver tetraalkoxyaluminate, Ag[Al(ORF)4]
-
White phosphorus (P4)
-
Dichloromethane (CH2Cl2), dried and degassed
-
Pentane, dried and degassed
Procedure:
-
In a glovebox, dissolve [CpFe(CO)2]2 in a minimal amount of CH2Cl2.
-
In a separate vial, dissolve Ag[Al(ORF)4] in CH2Cl2.
-
Add the Ag[Al(ORF)4] solution dropwise to the [CpFe(CO)2]2 solution. This will generate the cationic iron precursor [CpFe(CO)2(solvent)]+. A precipitate of AgCl may form if starting from a chloride salt.
-
Filter the solution to remove any solids.
-
To the resulting solution of the cationic iron complex, add a stoichiometric amount of a freshly prepared solution of white phosphorus in CH2Cl2.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until the formation of the characteristic AM₃ spin system of the product is observed.
-
Precipitate the product by the addition of pentane.
-
Isolate the solid product by filtration, wash with pentane, and dry under vacuum.
Protocol 2: General Procedure for Nucleophilic Addition of Alcohols to Complex 1
This protocol describes a general method for the reaction of the activated P4 complex with alcohols, leading to the formation of various P1 building blocks.
Materials:
-
[CpFe(CO)2(η1-P4)][Al(ORF)4] (Complex 1 )
-
Anhydrous alcohol (e.g., methanol, ethanol, or phenol)
-
Anhydrous solvent (e.g., o-difluorobenzene or CH2Cl2)
-
NMR tubes suitable for air-sensitive samples (e.g., J. Young tubes)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glovebox, weigh a precise amount of Complex 1 (e.g., 10 mg) into an NMR tube.
-
Add the desired anhydrous solvent (e.g., 0.5 mL of o-difluorobenzene) to dissolve the complex.
-
-
Addition of the Nucleophile:
-
Using a microliter syringe, add the desired amount of the anhydrous alcohol nucleophile.
-
For stoichiometric reactions: Add 1-4 equivalents of the alcohol.
-
For excess reactions: Add >10 equivalents of the alcohol.
-
-
-
Reaction and Monitoring:
-
Seal the NMR tube and shake to mix the reactants. The reaction is typically instantaneous at room temperature.[3]
-
Acquire a ³¹P NMR spectrum immediately after mixing and continue to monitor over time to observe the conversion of the starting material and the formation of P1 products.
-
-
Product Analysis:
-
Analyze the ³¹P NMR spectrum to identify the various P1-containing products based on their characteristic chemical shifts and coupling patterns (refer to the data table above).
-
The relative integration of the signals can be used to estimate the distribution of the products.
-
Important Considerations:
-
Choice of Nucleophile: While alcohols have been shown to be effective nucleophiles, amines (e.g., triethylamine) tend to act as ligands, leading to the displacement of the P4 molecule rather than nucleophilic attack. This results in the observation of free P4 in the ³¹P NMR spectrum.[3]
-
Stoichiometry: The ratio of nucleophile to the P4 complex can influence the product distribution. With stoichiometric amounts of alcohol, a mixture of products including [CpFe(CO)2(PH3)]+ and protonated phosphites like [HP(OR)3]+ are often observed.[3][4] In contrast, with a large excess of alcohol, a more complete conversion to coordinated phosphite products such as [CpFe(CO)2(P(OR)3)]+ is favored.[3]
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the nucleophilic functionalization of the activated P4 complex. The reaction is initiated by the attack of the nucleophile on one of the uncoordinated phosphorus atoms of the P4 tetrahedron.
Caption: Proposed mechanism for the nucleophilic attack on an activated P4 complex.
Experimental Workflow
This diagram outlines the general workflow for conducting and analyzing the nucleophilic addition reactions.
Caption: General experimental workflow for nucleophilic addition to activated P4.
References
Application Notes and Protocols for the Synthesis of Polyphosphorus Compounds from White Phosphorus (P₄)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The functionalization of white phosphorus (P₄) is a cornerstone of organophosphorus chemistry, providing essential compounds for pharmaceuticals, materials science, and industrial applications.[1][2] Traditionally, the synthesis of these compounds relies on the hazardous, multi-step chlorination of P₄ to form phosphorus trichloride (B1173362) (PCl₃), a process that is both environmentally taxing and atom-inefficient.[3][4] Consequently, modern research focuses on developing direct, chlorine-free methods for P₄ activation.[1][5] These innovative strategies, including electrochemical synthesis, photocatalysis, and metal-mediated reactions, offer milder, more sustainable, and atom-economical pathways to valuable organophosphorus products.[4][6] This document provides detailed application notes and experimental protocols for several key synthetic routes starting from P₄.
Tandem Electrothermal Synthesis of Trivalent Organophosphorus Compounds
Application Note: The direct electrooxidation of P₄ often suffers from overoxidation of the desired organophosphorus products.[7] A tandem electrothermal strategy circumvents this by separating the process into two stages. First, P₄ is electrochemically oxidized in the presence of a recyclable transfer reagent (TR-H), such as hexafluoroisopropanol (HFIP), to form a stable electrophilic intermediate, P(TR)₃.[7][8] This intermediate is resistant to further oxidation and acts as a versatile phosphorus transfer agent, analogous to PCl₃.[7] In the second stage, a subsequent thermochemical reaction with nucleophiles yields the desired trivalent organophosphorus compounds and regenerates the transfer reagent, creating a sustainable, closed-loop system.[7] A dual catalytic system of tetrabutylammonium (B224687) iodide (TBAI) and 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the P₄ electrooxidation.[7] This method represents a significant step towards environmentally benign organophosphorus production by avoiding hazardous reagents and allowing for the use of renewable energy.[7]
Experimental Workflow: Tandem Electrothermal Synthesis
Caption: Workflow for the tandem electrothermal synthesis of OPCs(III) from P₄.
Experimental Protocol: Synthesis of P[OCH(CF₃)₂]₃
-
Apparatus Setup: Assemble an undivided electrochemical cell equipped with a graphite (B72142) plate anode and a platinum plate cathode.
-
Reagent Preparation: To the cell, add white phosphorus (P₄), hexafluoroisopropanol (HFIP) as the transfer reagent, tetrabutylammonium iodide (TBAI), and 4-dimethylaminopyridine (DMAP) as the catalytic adduct. Use an appropriate solvent like acetonitrile.
-
Electrochemical Oxidation: Apply a constant current to the cell to initiate the electrooxidation of P₄. Anodically generated iodine species activate the P₄ to form P–I intermediates, which then react with an HFIP–DMAP complex.[7]
-
Intermediate Formation: Continue the electrolysis until the P₄ is consumed, leading to the formation of the stable intermediate, P[OCH(CF₃)₂]₃. The hexafluoro-isopropoxy groups make the phosphorus center electrophilic and resistant to overoxidation.[7]
-
Thermochemical Conversion (If applicable for other products): For subsequent functionalization, the isolated P[OCH(CF₃)₂]₃ can be reacted with various nucleophiles in a separate thermochemical step.
-
Product Isolation and Purification: Upon completion, the resulting solution is worked up to isolate the P[OCH(CF₃)₂]₃ product. Purification can be achieved via standard techniques such as distillation or chromatography.
Quantitative Data
| Product | Method | Yield | Reference |
| [Li(dioxane)ₓ][P(CN)₂] | Electrochemical Oxidation of P₄ with LiCN/HCN | 92% | [9][10] |
| P[OCH(CF₃)₂]₃ | Tandem Electrothermal Synthesis | Efficient | [7][8] |
Photocatalytic Functionalization of White Phosphorus
Application Note: Visible-light photocatalysis offers a mild and efficient method for forming P-C bonds directly from P₄.[4] This approach utilizes a photocatalyst, such as an iridium complex, which, upon irradiation with visible light (e.g., blue LEDs), generates carbon-centered radicals from suitable precursors like aryl iodides.[4][10] White phosphorus is an excellent radical trap and reacts with these radicals to form new organophosphorus compounds.[4] A key advantage of this method is its selectivity, as P₄ itself does not absorb visible light, preventing its decomposition.[4] The reaction can be tuned to produce triarylphosphines (Ar₃P) or tetraarylphosphonium salts (Ar₄P⁺) and represents a significant advancement over traditional methods that require harsh reagents like chlorine gas.[4][10]
Logical Pathway: Photocatalytic Arylation of P₄
References
- 1. Early-Transition-Metal-Mediated Activation and Transformation of White Phosphorus [dspace.mit.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of organophosphorus (III) compounds from white phosphorus enabled by a tandem electrothermal process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols for Tetraphosphine Ligand Synthesis in Catalytic Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of tetraphosphine ligands and their application as catalysts in polymerization reactions. Detailed experimental protocols for the synthesis of a representative tetraphosphine ligand and its subsequent use in ring-opening polymerization are provided. The quantitative data from catalytic experiments is summarized for comparative analysis.
Application Notes
Tetraphosphine ligands are a class of multidentate ligands that have garnered significant interest in coordination chemistry and catalysis. Their ability to form stable complexes with a variety of transition metals, coupled with the tunable steric and electronic properties of the phosphorus donor atoms, makes them highly effective in catalytic applications. In the field of polymer chemistry, metal complexes of tetraphosphine ligands have emerged as versatile catalysts for various polymerization reactions, including the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone.
The coordination of four phosphine (B1218219) moieties to a metal center can create a unique catalytic environment, influencing the activity, selectivity, and control over the polymerization process. This control is crucial for producing polymers with desired properties, such as specific molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), which are critical for applications in materials science and biomedical fields, including drug delivery systems.
This document focuses on the synthesis of N,N,N',N'-tetrakis(diphenylphosphinomethyl)ethylenediamine (dppeda)-type ligands and their application in Ni(II)-catalyzed ring-opening polymerization of ε-caprolactone, a well-documented example of their catalytic utility.
Experimental Protocols
I. Synthesis of N,N,N',N'-Tetrakis(diphenylphosphinomethyl)ethylenediamine (dppeda)
This protocol describes the synthesis of the tetraphosphine ligand, dppeda, via a Mannich-type condensation reaction. This method involves the reaction of a secondary phosphine (diphenylphosphine), an amine (ethylenediamine), and formaldehyde.
Materials:
-
Paraformaldehyde
-
Toluene (B28343), anhydrous
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and extraction
Procedure:
-
Reaction Setup: In a 250 mL three-necked Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add ethylenediamine (1.0 eq) and anhydrous toluene (100 mL).
-
Addition of Reagents: While stirring under a nitrogen atmosphere, add paraformaldehyde (4.4 eq) to the solution. Subsequently, slowly add diphenylphosphine (4.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. The reaction mixture will gradually become a clear, pale-yellow solution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with 1 M HCl (2 x 50 mL), water (2 x 50 mL), and saturated sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the toluene under reduced pressure to yield a viscous oil.
-
-
Purification:
-
Dissolve the oil in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then place it in a freezer (-20 °C) to induce crystallization.
-
Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization: The final product should be characterized by ³¹P{¹H} NMR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.
II. Synthesis of a Ni(II)-dppeda Catalyst Complex
This protocol outlines the synthesis of a binuclear Ni(II) complex with the dppeda ligand, which is an active catalyst for ring-opening polymerization.
Materials:
-
N,N,N',N'-tetrakis(diphenylphosphinomethyl)ethylenediamine (dppeda)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium diethyldithiocarbamate (B1195824) (Na(dtc))
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆)
-
Diethyl ether
Procedure:
-
Ligand Solution: In a Schlenk flask, dissolve dppeda (1.0 eq) in methanol (50 mL) under a nitrogen atmosphere.
-
Addition of Nickel Salt: To this solution, add a solution of NiCl₂·6H₂O (2.0 eq) in methanol (20 mL) dropwise with stirring.
-
Addition of Ancillary Ligand: After stirring for 1 hour, add a solution of Na(dtc) (2.0 eq) in methanol (20 mL).
-
Counter-ion Exchange: Finally, add a solution of NH₄PF₆ (2.0 eq) in methanol (10 mL) to the reaction mixture. A precipitate will form.
-
Isolation: Stir the mixture for an additional 2 hours at room temperature. Collect the precipitate by filtration, wash with methanol and then diethyl ether.
-
Purification: The crude product can be recrystallized from a dichloromethane/diethyl ether solvent system to obtain the pure complex.
III. Ring-Opening Polymerization of ε-Caprolactone
This protocol details the use of the synthesized Ni(II)-dppeda complex as a catalyst for the ring-opening polymerization of ε-caprolactone.
Materials:
-
Ni(II)-dppeda catalyst complex
-
ε-Caprolactone, freshly distilled
-
Toluene, anhydrous
-
Benzyl (B1604629) alcohol (as an initiator, optional)
-
Methanol
-
Schlenk tube
-
Thermostated oil bath
Procedure:
-
Reaction Setup: In a dry Schlenk tube under a nitrogen atmosphere, add the Ni(II)-dppeda catalyst and ε-caprolactone. If using an initiator, add benzyl alcohol. Add anhydrous toluene to achieve the desired monomer concentration.
-
Polymerization: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified reaction time.
-
Termination and Precipitation: After the designated time, cool the reaction to room temperature and quench the polymerization by adding a small amount of acidic methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Isolation and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40-50 °C to a constant weight.
Analysis: The monomer conversion can be determined by ¹H NMR spectroscopy. The number-average molecular weight (Mₙ) and polydispersity index (PDI) of the resulting poly(ε-caprolactone) can be determined by gel permeation chromatography (GPC).
Quantitative Data
The catalytic performance of Ni(II) complexes of dppeda and a related ligand, 1,4-N,N,N',N'-tetra(diphenylphosphanylmethyl)benzenediamine (dpppda), in the ring-opening polymerization of ε-caprolactone is summarized in the table below. These data highlight the influence of the ligand structure, reaction time, and temperature on the polymerization outcome.
| Catalyst | [Monomer]:[Cat] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Ni(II)-dppeda | 200:1 | 100 | 12 | 95 | 18,500 | 1.25 |
| Ni(II)-dppeda | 200:1 | 120 | 6 | 98 | 19,200 | 1.21 |
| Ni(II)-dppeda | 400:1 | 100 | 24 | 92 | 35,100 | 1.35 |
| Ni(II)-dpppda | 200:1 | 100 | 12 | 85 | 16,800 | 1.42 |
| Ni(II)-dpppda | 200:1 | 120 | 6 | 91 | 17,500 | 1.38 |
Note: The data presented are representative values and may vary depending on specific experimental conditions.
Visualizations
Caption: Workflow for the synthesis of dppeda ligand and its Ni(II) complex for catalytic polymerization.
Caption: Simplified catalytic cycle for the ring-opening polymerization of ε-caprolactone.
Troubleshooting & Optimization
Technical Support Center: Safe Quenching and Disposal of Pyrophoric White Phosphorus Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the safe quenching and disposal of pyrophoric white phosphorus reagents in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What is white phosphorus and why is it so hazardous?
A1: White phosphorus is a pyrophoric solid, meaning it can spontaneously ignite in air at or below 54.4°C (130°F).[1] It is highly reactive with oxygen and moisture, leading to the generation of flammable and toxic gases.[1][2] Direct contact can cause severe thermal and chemical burns.[3]
Q2: What immediate steps should be taken in case of a white phosphorus spill or fire?
A2: In the event of a small fire, it can be smothered with dry sand, powdered lime (calcium oxide), or a Class D fire extinguisher.[4][5] For spills, immediately cover the material with sand or another inert material to prevent ignition.[6] If a person's clothing catches fire, use a safety shower immediately.[1] Do not use water on a white phosphorus fire itself, as it can react and spread the material.[5]
Q3: What is the primary method for quenching white phosphorus in the lab?
A3: The most common and recommended method for quenching white phosphorus in a laboratory setting is through controlled reaction with a copper sulfate (B86663) solution. This procedure converts the highly reactive white phosphorus into a less hazardous, inert black solid, believed to be copper phosphide (B1233454) (Cu₃P₂).[7]
Q4: Can I dispose of untreated white phosphorus waste in regular trash or down the drain?
A4: Absolutely not. White phosphorus is a hazardous waste and must be neutralized (quenched) before disposal.[8] Improper disposal can lead to fires, environmental contamination, and is a violation of regulatory protocols.[7]
Q5: What are the key safety precautions when working with white phosphorus?
A5: Always handle white phosphorus in an inert atmosphere, such as in a glovebox or under a blanket of inert gas (e.g., argon or nitrogen).[9] Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles.[2] Ensure a safety shower and a Class D fire extinguisher or a container of sand are readily accessible.[4]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| White phosphorus reignites after initial quenching. | Incomplete reaction with the quenching agent. Insufficient coverage of the phosphorus particles. | Ensure all white phosphorus particles are fully submerged and coated with the copper sulfate solution. Continue stirring and allow for sufficient reaction time. If necessary, add more quenching solution. |
| The quenching reaction is too vigorous and causes splashing. | The quenching agent is being added too quickly. The initial amount of white phosphorus is too large for the reaction vessel. | Add the quenching solution slowly and in small increments, especially at the beginning of the procedure. Use a larger reaction vessel to accommodate any potential for splashing. Ensure the reaction is being cooled in an ice bath. |
| A white solid (phosphorus pentoxide) forms on the surface of the phosphorus before quenching. | Exposure to air. | If this occurs, proceed with the quenching procedure with extreme caution, as the pentoxide layer can hinder the reaction. It is best to prevent its formation by handling white phosphorus under an inert atmosphere at all times. |
| The final waste solution is still acidic after the quenching process. | Insufficient neutralization. | After the quenching reaction is complete, test the pH of the supernatant. If it is acidic, slowly add a dilute solution of sodium bicarbonate or another suitable base until the pH is neutral (between 6 and 8). |
Experimental Protocols
Protocol 1: Quenching of White Phosphorus with Copper Sulfate Solution
This protocol details the conversion of white phosphorus to an inert copper compound for safe disposal.
Methodology:
-
Preparation: Conduct the entire procedure in a fume hood. Prepare a 5% (w/v) solution of copper (II) sulfate (CuSO₄) in deionized water. Prepare an ice bath.
-
Inert Atmosphere: If handling solid white phosphorus, do so in a glovebox. If quenching a solution of white phosphorus in an organic solvent, ensure the reaction vessel is purged with an inert gas (argon or nitrogen).
-
Reaction Setup: Place the white phosphorus material (solid or in solution) in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet. The flask should be of sufficient size to prevent splashing.
-
Cooling: Place the reaction flask in the ice bath and allow it to cool to 0-5°C.
-
Quenching: Slowly add the 5% copper sulfate solution dropwise from the dropping funnel while stirring vigorously. A black precipitate will form. Control the addition rate to maintain the temperature below 20°C.
-
Completion: Continue adding the copper sulfate solution until no further reaction (heat generation, gas evolution) is observed and all the white phosphorus has been converted to the black solid.
-
Stirring: Allow the mixture to stir for at least one hour after the final addition of the copper sulfate solution to ensure the reaction is complete.
-
Waste Separation: Turn off the stirrer and allow the black precipitate to settle.
-
Disposal: The resulting black solid (copper phosphide) should be collected by filtration, washed with water, and disposed of as hazardous solid waste in a clearly labeled container.[10] The aqueous filtrate should be tested for residual copper and phosphorus content and disposed of in accordance with local regulations. It may require treatment as hazardous aqueous waste.[10]
Protocol 2: Quenching of White Phosphorus with Sodium Hypochlorite (B82951) (Bleach)
Note: This method should be used with extreme caution due to the potential for vigorous reactions and the formation of hazardous byproducts. It is generally less controlled than the copper sulfate method.
Methodology:
-
Preparation: Work in a fume hood. Prepare a dilute solution of sodium hypochlorite (household bleach, typically 5-6%) by mixing it with an equal volume of water. Prepare an ice bath.
-
Inert Atmosphere and Setup: Follow the same procedures as in Protocol 1 for handling the white phosphorus and setting up the reaction apparatus under an inert atmosphere.
-
Cooling: Cool the reaction flask containing the white phosphorus to 0-5°C in an ice bath.
-
Quenching: Very slowly and cautiously, add the dilute sodium hypochlorite solution dropwise with vigorous stirring. The reaction can be highly exothermic. Maintain the temperature below 20°C.
-
Completion and Stirring: Continue the slow addition until the reaction ceases. Stir for an additional 2-4 hours to ensure complete oxidation.
-
Disposal: The resulting mixture will contain various phosphate (B84403) and chloride salts. This solution should be treated as hazardous aqueous waste and disposed of according to institutional and local regulations.
Quantitative Data Summary
| Parameter | Copper Sulfate Quenching | Sodium Hypochlorite Quenching |
| Quenching Agent Concentration | 5% (w/v) CuSO₄ solution is effective. Concentrations as low as 0.05% have been shown to coat particles.[11] | Diluted household bleach (approx. 2.5-3% NaOCl) |
| Reaction Temperature | 0-20°C (controlled with an ice bath) | 0-20°C (controlled with an ice bath, highly exothermic) |
| Reaction Time | ~1-2 hours after complete addition | ~2-4 hours after complete addition |
| Primary Reaction Product | Black solid precipitate (Copper Phosphide, Cu₃P₂)[7] | Aqueous solution of phosphate and chloride salts |
| Disposal of Product | Solid hazardous waste | Aqueous hazardous waste |
Visualizations
Caption: Workflow for the safe quenching and disposal of white phosphorus.
Caption: Key safety relationships in handling white phosphorus.
References
- 1. sarponggroup.com [sarponggroup.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. The burning issue of white phosphorus: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. quora.com [quora.com]
- 6. White Phosphorus: Systemic Agent | NIOSH | CDC [cdc.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for White Phosphorus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. benchchem.com [benchchem.com]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Technical Support Center: Trapping and Characterization of Reactive P₄ Intermediates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for working with reactive white phosphorus (P₄) intermediates.
Frequently Asked Questions (FAQs)
Q1: What are reactive P₄ intermediates and why are they significant?
A1: Reactive P₄ intermediates are short-lived, high-energy molecular fragments derived from the white phosphorus tetrahedron (P₄).[1][2] These intermediates can include species with fewer than four phosphorus atoms (such as P₁, P₂, P₃) or activated P₄ structures like the "butterfly" P₄²⁻ complex.[3] Their high reactivity makes them valuable for synthesizing novel organophosphorus compounds, bypassing traditional methods that often rely on hazardous reagents like PCl₃.[3] The direct functionalization of P₄ is a major goal in both academic and industrial chemistry.[4]
Q2: Why is it necessary to "trap" these intermediates?
A2: Reactive intermediates, by their nature, exist for very short periods—sometimes only for picoseconds—and at low concentrations.[1][] They will quickly convert into more stable molecules if not intercepted.[1] Trapping involves using a specific agent that reacts rapidly and selectively with the intermediate to form a stable, isolable product.[][6] This stable adduct provides strong evidence for the existence of the transient intermediate and allows for its structural characterization.[1][7]
Q3: What are the primary strategies for generating reactive P₄ intermediates?
A3: The main strategies involve the activation of the P-P bonds in the stable P₄ tetrahedron. Common methods include:
-
Transition Metal Activation : Early and late transition metal complexes can cleave P-P bonds, forming coordinated Pn ligands.[3][8]
-
Main Group Element Activation : Low-valent main group elements, such as silylenes, can activate P₄, in some cases leading to its complete degradation into smaller Pn units.[9][10]
-
Photoredox Catalysis : This method uses light and a photocatalyst to generate radical intermediates that can react directly with P₄ to form functionalized phosphorus compounds.[4]
Q4: What are the essential techniques for characterizing trapped P₄ intermediates?
A4: A multi-technique approach is crucial for unambiguous characterization. The most common methods are:
-
³¹P NMR Spectroscopy : This is one of the most powerful tools for identifying phosphorus-containing species in solution.[9][11] Different Pn environments produce distinct chemical shifts and coupling patterns.
-
Single-Crystal X-ray Diffraction : When a stable, crystalline adduct is formed, X-ray diffraction provides definitive structural information, including bond lengths and angles.[3][9]
-
Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) can detect and confirm the mass-to-charge ratio of trapped intermediates, providing molecular formula information.[][12]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is specifically used for detecting and characterizing radical intermediates by using spin-trapping agents.[13][14]
Troubleshooting Guides
Problem: Low or No Yield of Trapped Product
Q: My trapping experiment failed to yield the expected product. What are the likely causes?
A: A failed trapping experiment can often be traced to one of several critical factors:
-
Kinetics : The trapping agent must react with the intermediate significantly faster than any competing decomposition or rearrangement pathways.[] If the intermediate's lifetime is too short or the trapping agent is not reactive enough, the trapping will be inefficient.
-
Reagent Purity : White phosphorus and its derivatives are highly sensitive to oxidation. Ensure all reagents and solvents are rigorously purified and degassed. The use of an inert atmosphere (e.g., a glovebox or Schlenk line) is mandatory.
-
Reaction Conditions : Temperature is critical. Many P₄ activation reactions are performed at low temperatures (-18 °C or below) to stabilize the intermediates long enough for trapping to occur.[3] Incorrect temperature control can lead to rapid decomposition.
-
Choice of Trapping Agent : The agent must be selective for the target intermediate. A non-selective agent may react with other species in the mixture, leading to a complex product distribution.
Problem: Complex or Uninterpretable Spectroscopic Data
Q: My ³¹P NMR spectrum shows multiple unexpected signals. How can I simplify interpretation?
A: Complex ³¹P NMR spectra are a common challenge. Here is a systematic approach to deconvolution:
-
Check for Impurities : Run spectra of your starting materials and trapping agent independently to identify signals corresponding to unreacted components or impurities.
-
Consult Literature Data : Compare your observed chemical shifts to known values for common Pn species and organophosphorus compounds (see Table 1).
-
Perform 2D NMR Experiments : Techniques like ²D ³¹P-¹H HETCOR or ³¹P-³¹P COSY can help establish connectivity between different phosphorus and proton environments, aiding in structure elucidation.
-
Isolate the Product : Attempt to isolate the major product(s) via chromatography or crystallization. A spectrum of a pure compound is far easier to interpret than that of a crude reaction mixture.
Problem: Inconsistent Experimental Results
Q: I am unable to reproduce my results between experiments. What should I check?
A: Reproducibility issues often stem from subtle variations in experimental parameters. Key areas to scrutinize include:
-
Atmosphere Control : Even minor leaks of air or moisture into the reaction can drastically alter the outcome. Re-check the integrity of your inert atmosphere setup.
-
Reagent Stoichiometry : Precisely measure all reagents. The ratio of the activating agent to P₄ and the trapping agent is critical.
-
Reaction Time and Temperature : Ensure consistent timing for reagent addition and precise temperature monitoring and control throughout the experiment.
-
P₄ Quality : The purity and handling of the white phosphorus source are paramount. Use freshly purified P₄ when possible.
Data Presentation
Table 1: Representative ³¹P NMR Chemical Shifts for Pn Species
| Pn Species/Intermediate Type | Example Compound/Fragment | Typical ³¹P NMR Shift (ppm) | Reference(s) |
| P₄ Butterfly Complex | [{Cp′′Fe(CO)₂}₂(μ,η¹:¹-P₄)] | ~ -150 to -250 | [3] |
| Side-on Coordinated P₂ | [{Cp*(CO)₂Re}₂(μ,η²:²-P₂)] | ~ +500 to +600 | [3] |
| P₅ Chain | (CB-SiP)₂-P₅ chain | ~ -100 to +50 | [9] |
| Diphospha-disilabutadiene | CB-Si=P−Si=P core | -26.8 and -269.8 | [9] |
| Coordinated P(OH)₃ | [Mo₃{PdP(OH)₃}S₄Cl₃(dbbpy)₃]⁺ | ~ +110 | [11] |
Table 2: Common Trapping Agents for Reactive Phosphorus Intermediates
| Trapping Agent | Target Intermediate Type | Product Type | Reference(s) |
| 1,3-Dienes (e.g., CHD) | Diphosphorus (P₂) | Diels-Alder Adducts | [15][16] |
| Alkynes | Diphosphorus (P₂) | Phosphirenes/Diphosphetes | [3] |
| TEMPO | Radical Intermediates | Stable TEMPO-Adducts | [][7][17] |
| Nucleophiles | Carbocation Intermediates | Stable Adducts | [] |
| N-heterocyclic carbenes | Phosphinidenes ([RP]) | Phosphaalkenes | [15] |
Experimental Protocols
Protocol 1: General Method for Trapping a P₂ Intermediate with 1,3-Cyclohexadiene (B119728) (CHD)
This protocol is a generalized procedure based on P₂ transfer chemistry and should be adapted for specific metal precursors.[15][16]
-
Preparation : All manipulations must be performed under a dry, oxygen-free argon or nitrogen atmosphere using a glovebox or Schlenk techniques. All glassware must be oven-dried, and all solvents must be rigorously dried and degassed.
-
Reaction Setup : In a Schlenk flask, dissolve the precursor complex capable of generating the P₂ intermediate (e.g., a niobium cyclotriphosphorus complex)[15] in a suitable solvent (e.g., toluene).
-
Initiation : Initiate the reaction to generate the P₂ intermediate. This may involve thermolysis or photolysis, depending on the precursor system. For thermolysis, heat the solution to the required temperature as determined by prior studies.
-
Trapping : Once the P₂ intermediate is generated, add a stoichiometric excess (e.g., 2-10 equivalents) of the trapping agent, 1,3-cyclohexadiene (CHD). The reaction is often performed at room temperature or slightly elevated temperatures.
-
Monitoring : Monitor the reaction progress by ³¹P NMR spectroscopy by periodically taking aliquots from the reaction mixture. The disappearance of the precursor signal and the appearance of new signals corresponding to the trapped P₂(CHD)₂ adduct indicate reaction progress.
-
Work-up and Isolation : Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid residue can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to isolate the crystalline P₂(CHD)₂ adduct.
-
Characterization : Characterize the final product using ³¹P NMR, ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction.
Visualizations
Caption: General workflow for trapping and characterizing reactive P₄ intermediates.
Caption: Troubleshooting guide for a failed P₄ intermediate trapping experiment.
Caption: Simplified pathway for metal-mediated P₄ activation, fragmentation, and trapping.
References
- 1. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Breakthroughs in P4 Chemistry: Towards Practical, Direct Transformations into P1 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Mechanism Chemi [employees.csbsju.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unexpected White Phosphorus (P4) Activation Modes with Silylene‐Substituted o‐Carboranes and Access to an Isolable 1,3‐Diphospha‐2,4‐disilabutadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Taming reactive phosphorus intermediates with organic and inorganic carriers [dspace.mit.edu]
- 16. Phosphorus-Element Bond-Forming Reactions | Department [chemistry.as.virginia.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Selectivity in P-P Bond Cleavage of Tetraphosphorus (P4)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the selective cleavage of P-P bonds in tetraphosphorus (P4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the fundamental challenge in the selective cleavage of P-P bonds in P4?
The primary challenge lies in controlling the extent of P-P bond cleavage in the highly reactive and strained tetrahedral P4 molecule.[1][2][3] The six P-P bonds are energetically similar, making it difficult to cleave just one or a specific number of bonds without leading to a mixture of products or complete fragmentation.[3][4] The reaction pathways are often complex and can be influenced by subtle changes in reaction conditions, leading to unpredictable outcomes.[4]
2. What are the main strategies for activating and cleaving P-P bonds in P4?
The main strategies involve the use of:
-
Transition-Metal Complexes: These complexes can coordinate to the P4 molecule, activating the P-P bonds and facilitating their cleavage.[1][2][4][5][6] The nature of the metal center, its ligand environment, and the reaction conditions play a crucial role in determining the selectivity of the cleavage.
-
Main Group Elements and Compounds: Certain main group elements and compounds, particularly those with low-valent atoms or frustrated Lewis pairs, can react with P4 to induce selective P-P bond cleavage.[7][8][9][10]
-
Photocatalysis: Light-induced methods, often employing a photocatalyst, can provide the energy to break P-P bonds in a controlled manner, sometimes leading to the formation of valuable organophosphorus compounds.[3][11][12]
3. How does the choice of transition metal affect the selectivity of P-P bond cleavage?
The choice of the transition metal is critical. Late transition metals are often used for one-step activation and functionalization of P4.[1] The metal's electronic properties, coordination number, and preferred geometry influence how it interacts with the P4 cage, thereby directing the cleavage pathway. For instance, some metal fragments can insert into a P-P bond, leading to a "butterfly" P4 ligand, while others might coordinate to a face or an edge of the tetrahedron.[1][4]
4. What is the role of ligands in the transition-metal complex?
Ligands play a pivotal role in tuning the reactivity of the metal center and, consequently, the selectivity of P-P bond cleavage. Ancillary ligands can influence the steric and electronic environment around the metal, which in turn affects the stability of the resulting polyphosphorus complexes and can even participate directly in the functionalization of the phosphorus fragments.[4]
5. Can P4 be functionalized directly into organophosphorus compounds?
Yes, direct functionalization is a significant goal in this field to avoid the traditional, hazardous multi-step processes that often use PCl3 as an intermediate.[1][5][6] Recent research has demonstrated direct catalytic methods to convert P4 into valuable organophosphorus compounds like triarylphosphines and tetraarylphosphonium salts using transition-metal catalysis and photocatalysis.[3][11]
Troubleshooting Guides
Issue 1: Low or No Conversion of P4
| Possible Cause | Suggested Solution |
| Inactive Catalyst/Reagent | Ensure the transition-metal complex or main group reagent is properly synthesized, stored, and handled to prevent decomposition. For photocatalytic reactions, verify the integrity and activity of the photocatalyst. |
| Insufficient Activation Energy | For thermal reactions, consider increasing the reaction temperature. For photochemical reactions, ensure the light source has the correct wavelength and intensity.[4][12] |
| Poor Solubility of P4 | Use a solvent in which P4 is sufficiently soluble to ensure it is available for the reaction. |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and free from impurities that might poison the catalyst or quench the reaction. |
Issue 2: Lack of Selectivity / Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Reaction Conditions Not Optimized | Systematically vary reaction parameters such as temperature, pressure, and reaction time. Even small adjustments can significantly impact selectivity.[4] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. The ratio of the activating reagent to P4 can influence the extent of P-P bond cleavage. |
| Inappropriate Ligand on Metal Catalyst | If using a transition-metal catalyst, experiment with different ligands to modify the steric and electronic properties of the metal center, which can enhance selectivity. |
| Uncontrolled Radical Reactions | In photochemical or radical-initiated reactions, the use of radical traps or optimizing the initiator concentration can help control side reactions.[13] |
Issue 3: Complete Degradation of the P4 Tetrahedron
| Possible Cause | Suggested Solution |
| Highly Reactive Catalyst/Reagent | Use a less reactive or more sterically hindered catalyst or reagent to moderate the reactivity and prevent the cleavage of all six P-P bonds. |
| Excess of Activating Reagent | Reduce the stoichiometric amount of the activating reagent relative to P4 to favor partial cleavage. |
| Prolonged Reaction Time | Monitor the reaction progress over time (e.g., by 31P NMR) and stop the reaction once the desired intermediate is formed to prevent further degradation. |
Data Presentation
Table 1: Comparison of Selected Methods for P-P Bond Cleavage in P4
| Method | Catalyst/Reagent | Product(s) | Selectivity | Reference |
| Transition-Metal Mediation | [CpFe(CO)2]2 | [{CpFe(CO)2}2(μ,η1:1-P4)] | Single P-P bond cleavage to "butterfly" | [4] |
| Main Group Activation | Frustrated Carbene-Borane Lewis Pair | Adduct with a bicyclo[1.1.0]tetraphosphane core | Selective cleavage of one P-P bond | [8] |
| Photocatalysis | Anthraquinone / (Bu3Sn)2 | (Bu3Sn)3P | Complete cleavage to P1 units | [12] |
| Transition-Metal Catalysis | Iridium Complex / Blue Light | Triarylphosphines | P-C bond formation | [11] |
Note: This table provides a summary based on available literature. Yields and specific reaction conditions can be found in the cited publications.
Experimental Protocols
Protocol 1: General Procedure for Transition-Metal Mediated Activation of P4
Objective: To achieve selective cleavage of one P-P bond in P4 to form a "butterfly" complex.
Materials:
-
White phosphorus (P4)
-
Transition-metal precursor (e.g., [Cp*Fe(CO)2]2)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Schlenk line and glassware
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques due to the high reactivity and pyrophoric nature of P4 and many organometallic reagents.[14]
-
In a Schlenk flask, dissolve the transition-metal precursor in the chosen solvent.
-
In a separate Schlenk flask, prepare a solution of P4 in the same solvent. Caution: P4 is highly toxic and pyrophoric. Handle with extreme care.
-
Slowly add the P4 solution to the solution of the transition-metal precursor at a controlled temperature (e.g., -78 °C or room temperature, depending on the specific reaction).
-
Stir the reaction mixture for the specified amount of time. Monitor the reaction progress by a suitable analytical technique, such as 31P NMR spectroscopy.
-
Upon completion, the product can be isolated by crystallization, precipitation, or other standard purification techniques for organometallic compounds.
-
Characterize the product using methods such as X-ray crystallography, NMR spectroscopy (¹H, ¹³C, ³¹P), and mass spectrometry.
Visualizations
Caption: General experimental workflow for the activation of white phosphorus.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Coordination chemistry and functionalization of white phosphorus via transition metal complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective heterolytic P-P bond cleavage of white phosphorus by a frustrated carbene-borane Lewis pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unexpected White Phosphorus (P4 ) Activation Modes with Silylene-Substituted o-Carboranes and Access to an Isolable 1,3-Diphospha-2,4-disilabutadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Technical Support Center: Chromatographic Purification of Organophosphorus Compounds from P4 Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of organophosphorus compounds derived from reactions involving white phosphorus (P4).
Troubleshooting Guides
This section addresses common issues encountered during the purification of organophosphorus compounds from P4 reactions. The problems are presented in a question-and-answer format with potential causes and recommended solutions.
Poor or No Separation of the Target Compound
Question: Why is my target organophosphorus compound co-eluting with impurities or showing poor separation on the column?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing all compounds to elute together, or too low, resulting in no elution. Systematically screen solvent systems using thin-layer chromatography (TLC) to find an optimal mobile phase that provides good separation between your target compound and impurities.[1] |
| Column Overloading | Exceeding the binding capacity of the stationary phase leads to band broadening and poor separation. As a general rule, for silica (B1680970) gel flash chromatography, the sample load should be 1-10% of the silica gel weight. For preparative HPLC, consult the column manufacturer's specifications for loading capacity. |
| Compound Degradation on Stationary Phase | Some organophosphorus compounds, particularly trivalent compounds, can be sensitive to acidic silica gel or oxidation.[2] Consider using deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase like alumina.[3] For air-sensitive compounds, perform chromatography under an inert atmosphere. |
| Presence of Complex Byproducts | Reactions with P4 can generate a variety of phosphorus-containing byproducts, including phosphorus oxides and suboxides if air is not rigorously excluded. These can streak on the column and co-elute with the product. Consider a pre-purification workup, such as a liquid-liquid extraction or filtration through a plug of inert material, to remove highly polar or insoluble byproducts. |
Low or No Recovery of the Target Compound
Question: My target organophosphorus compound is not eluting from the column, or the recovery is very low. What could be the reason?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Irreversible Adsorption | Highly polar or charged organophosphorus compounds can bind irreversibly to the stationary phase. If using silica gel, consider adding a modifier to the mobile phase, such as a small percentage of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds. Alternatively, switch to a different stationary phase like reversed-phase C18 silica. |
| Compound Instability | The target compound may be degrading during the purification process. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. For thermally labile compounds, avoid high temperatures during solvent evaporation.[4] |
| Air/Moisture Sensitivity | Trivalent organophosphorus compounds are often susceptible to oxidation or hydrolysis. Ensure all solvents are rigorously dried and degassed. Perform the entire purification process under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques and glassware. |
| Precipitation on the Column | If the compound has poor solubility in the mobile phase, it may precipitate at the top of the column.[5] Ensure the sample is fully dissolved before loading and consider using a stronger solvent for the initial loading step, followed by the main eluent. |
Irregular Peak Shapes in HPLC
Question: I am observing peak tailing or fronting for my organophosphorus compound during preparative HPLC. How can I improve the peak shape?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual acidic silanol (B1196071) groups on the silica backbone can interact with basic moieties in the analyte, causing peak tailing. Use an end-capped column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound. |
| Mismatched Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase itself. |
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions involving white phosphorus (P4) and nucleophiles, and how do they affect purification?
A1: Reactions of P4 with nucleophiles can be complex and may yield a range of byproducts depending on the reaction conditions and the nature of the nucleophile. Common byproducts include unreacted P4, various polyphosphorus compounds, and oxidized phosphorus species (e.g., phosphine (B1218219) oxides, phosphoric acids) if oxygen is present.[6] Unreacted P4 is soluble in many organic solvents and can co-elute with less polar products. Oxidized byproducts are often highly polar and can streak on silica gel, complicating the purification of polar target compounds.
Q2: How can I safely handle air- and moisture-sensitive organophosphorus compounds during chromatographic purification?
A2: For air- and moisture-sensitive compounds, it is crucial to employ inert atmosphere techniques. This involves using Schlenk lines or a glovebox for all manipulations. Solvents must be thoroughly dried and degassed. For column chromatography, the column can be packed and run under a positive pressure of nitrogen or argon. Fractions should be collected into sealed vials.
Q3: What are the recommended starting points for developing a purification method for a novel organophosphorus compound from a P4 reaction?
A3: Start with TLC analysis using a range of solvent systems of varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a preliminary idea of the separation. Use stains that can visualize phosphorus compounds (e.g., molybdenum blue stain). Based on the TLC results, choose a suitable stationary phase (e.g., silica gel for less polar compounds, reversed-phase for more polar compounds) and an appropriate mobile phase for column chromatography.
Q4: Can I use Gas Chromatography (GC) for the purification of organophosphorus compounds?
A4: While GC is a powerful analytical technique for organophosphorus compounds, its use for preparative purification is limited to thermally stable and volatile compounds.[2][7] Many organophosphorus compounds, especially those with higher molecular weights or functional groups prone to decomposition, are not suitable for GC purification due to the high temperatures of the injector and column.
Experimental Protocols
Protocol 1: Flash Column Chromatography of an Air-Sensitive Organophosphorus Compound
This protocol outlines a general procedure for the purification of a moderately polar, air-sensitive organophosphorus compound using flash chromatography under an inert atmosphere.
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous, degassed solvents for the mobile phase.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
-
Column Packing:
-
Under a positive pressure of inert gas, pour the silica gel slurry into the column.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.
-
Using a cannula or a gas-tight syringe, carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase, applying positive pressure with the inert gas.
-
Collect fractions in sealed, pre-weighed vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator, ensuring to backfill with an inert gas.
-
Protocol 2: Preparative HPLC Purification of a Polar Organophosphorus Compound
This protocol provides a general method for purifying a water-soluble or highly polar organophosphorus compound using preparative reversed-phase HPLC.
-
Sample Preparation:
-
System Preparation:
-
Prime the HPLC pumps with the mobile phase components (e.g., water and acetonitrile (B52724) or methanol, potentially with a pH modifier like formic acid or ammonium (B1175870) acetate).
-
Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
-
Purification:
-
Inject the filtered sample onto the column.
-
Run the desired gradient method (e.g., increasing the percentage of the organic solvent over time) to elute the compounds.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Fraction Collection:
-
Use an automated fraction collector to collect peaks as they elute from the column.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent using a rotary evaporator.
-
If the product is in an aqueous buffer, it can be isolated by lyophilization (freeze-drying) or by liquid-liquid extraction if it has sufficient organic solubility at a certain pH.
-
Visualizations
Caption: General experimental workflow for the purification of organophosphorus compounds.
Caption: Decision tree for troubleshooting poor separation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. analysis.rs [analysis.rs]
- 3. epa.gov [epa.gov]
- 4. Simple, specific analysis of organophosphorus and carbamate pesticides in sediments using column extraction and gas chromatography [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. WebElements Periodic Table » Phosphorus » reactions of elements [webelements.com]
- 7. epa.gov [epa.gov]
- 8. nacalai.com [nacalai.com]
- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]
Mitigating hazards of toxic byproducts in P4 hydrostannylation reactions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the hazards associated with toxic byproducts in P4 hydrostannylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic byproducts in a P4 hydrostannylation reaction?
A1: The primary toxic byproducts in P4 hydrostannylation reactions are residual organotin compounds. When using common reagents like tributyltin hydride (Bu₃SnH), these byproducts include unreacted Bu₃SnH, its oxidation product hexabutylditin (Bu₃Sn-SnBu₃), and other organotin derivatives formed during the reaction. These compounds are known for their neurotoxicity and immunotoxicity.[1]
Q2: Why are organotin byproducts difficult to remove?
A2: Organotin byproducts, such as tributyltin derivatives, are often challenging to separate from the desired phosphorus products due to their similar solubility profiles, particularly their nonpolar nature. This can lead to co-elution during standard silica (B1680970) gel chromatography.
Q3: What are the main hazards associated with organotin compounds?
A3: Organotin compounds pose significant health and environmental risks. Trialkyltin compounds are neurotoxic, immunotoxic, and can persist in the environment.[1] Due to their toxicity, it is crucial to minimize exposure and remove them effectively from the final products, especially in the context of drug development.
Q4: Are there safer alternatives to traditional organotin hydrides?
A4: Yes, the scientific community has been actively developing safer alternatives to mitigate the risks associated with organotin reagents. These include:
-
Organosilanes: Compounds like tris(trimethylsilyl)silane (B43935) (TTMSS) can be effective substitutes in radical reactions and their byproducts are generally less toxic and easier to remove.
-
Polymer-supported or fluorous-tagged organotin reagents: These reagents are designed for easy removal by filtration, simplifying the purification process.[2]
-
Catalytic amounts of organotin reagents: Using a catalytic amount of an organotin reagent with an in situ recycling system can significantly reduce the generation of tin waste.[2]
Troubleshooting Guides
This section addresses common issues encountered during the workup and purification of P4 hydrostannylation reaction mixtures.
Issue 1: Incomplete removal of organotin byproducts with a simple aqueous wash.
-
Cause: Organotin byproducts like tributyltin chloride have low water solubility and are not effectively removed by simple aqueous extraction.
-
Solution: Employ a chemical modification method to alter the polarity of the tin byproducts, facilitating their removal.
| Method | Reagent | Principle |
| Fluoride (B91410) Wash | Saturated aqueous Potassium Fluoride (KF) | Precipitates organotin species as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[3] |
| Base Treatment | 1M aqueous Sodium Hydroxide (B78521) (NaOH) | Converts organotin halides to the more polar tributyltin hydroxide (Bu₃SnOH), which is more amenable to aqueous extraction or silica gel chromatography.[3] |
Issue 2: Organotin byproducts co-elute with the desired product during column chromatography.
-
Cause: The polarity of the product and the organotin byproducts are too similar for efficient separation on standard silica gel.
-
Solution: Modify the stationary phase to enhance the retention of organotin impurities.
| Method | Stationary Phase | Principle |
| Triethylamine-Treated Silica | Silica gel pre-treated with 2-5% triethylamine (B128534) in the eluent | Effectively removes tributyltin halides.[3] |
| Potassium Carbonate-Silica | 10% w/w anhydrous potassium carbonate in silica gel | Highly effective at trapping organotin impurities, allowing for their separation.[2] |
Issue 3: Difficulty in separating organotin byproducts from a non-polar product.
-
Cause: The non-polar nature of both the product and the tin byproducts makes separation by conventional techniques challenging.
-
Solution: Chemically modify the tin byproduct to significantly alter its polarity relative to the product.
| Method | Reagent | Principle |
| Trimethylaluminum (AlMe₃) Treatment | Trimethylaluminum | Converts polar organotin byproducts (e.g., Bu₃SnX) into the less polar Bu₃SnMe, which may have a different elution profile from the desired product.[4] |
Experimental Protocols
Protocol 1: Removal of Organotin Byproducts using Aqueous Potassium Fluoride (KF) Wash
-
Dilution: Following the P4 hydrostannylation reaction, dilute the reaction mixture with an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF).
-
Stirring: Vigorously stir or shake the biphasic mixture for at least one hour. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.
-
Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.
-
Further Washes: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of organotin byproducts.
Protocol 2: Column Chromatography using Potassium Carbonate-Silica (K₂CO₃-Silica)
-
Preparation of K₂CO₃-Silica: Thoroughly mix 10 parts by weight of anhydrous potassium carbonate with 90 parts by weight of silica gel.
-
Column Packing: Pack a chromatography column with the prepared K₂CO₃-silica mixture.
-
Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the chosen eluent. Load this solution onto the column.
-
Elution: Elute the column with a suitable solvent system for your product. The organotin impurities will be retained on the stationary phase.
-
Fraction Collection: Collect the fractions containing the purified product.
Visualizations
Caption: Workflow for removing organotin byproducts using a KF wash.
Caption: Troubleshooting logic for organotin byproduct removal.
References
Preventing light-induced conversion of white to red phosphorus during storage.
Technical Support Center: Stabilizing White Phosphorus During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of white phosphorus to prevent its light-induced conversion to red phosphorus.
Frequently Asked Questions (FAQs)
Q1: What causes white phosphorus to turn red during storage?
A1: White phosphorus is a metastable allotrope that converts to the more thermodynamically stable red phosphorus upon exposure to light or heat.[1][2][3] This photochemical conversion is a well-documented phenomenon.[4][5] The yellowing of white phosphorus is often the first sign of this transformation and can be caused by light exposure or the presence of impurities.[2][4][6]
Q2: What are the primary consequences of this conversion for my experiments?
A2: The conversion of white to red phosphorus alters the chemical and physical properties of the material, potentially impacting experimental outcomes. White phosphorus is highly reactive, pyrophoric, and soluble in certain nonpolar solvents.[6][7] In contrast, red phosphorus is significantly more stable, less reactive, and insoluble in all solvents.[2][7] This difference in reactivity and solubility can lead to inconsistent results and potential safety hazards if not accounted for.
Q3: How can I visually identify if my white phosphorus is converting to red phosphorus?
A3: The initial sign of conversion is a change in color from a translucent, waxy white to yellow.[2][4] As the conversion progresses, you may observe the formation of a reddish-violet powder, which is characteristic of amorphous red phosphorus.[8]
Q4: What are the recommended storage conditions to prevent the conversion of white to red phosphorus?
A4: To prevent the conversion, white phosphorus should be stored under water or in an inert atmosphere and protected from light.[1][7][8] The container should be tightly sealed and kept in a cool, dry, and well-ventilated area, away from heat sources, ignition sources, shock, or friction.[8][9]
Q5: Is it acceptable to store white phosphorus under any solvent other than water?
A5: While white phosphorus is soluble in some organic solvents like carbon disulfide and toluene, storing it under these solvents is generally not recommended for preventing conversion to red phosphorus, as the primary preventative measures are exclusion of light and oxygen.[7] Water is the standard and safest medium for storing white phosphorus as it effectively prevents contact with air, thereby reducing the risk of ignition.[6][10][11][12]
Q6: If I observe some red phosphorus formation, is the entire batch compromised?
A6: Not necessarily. The presence of some red phosphorus indicates that conversion has begun. For applications where the high reactivity of pure white phosphorus is critical, the batch may be considered compromised. However, for some applications, the presence of a small amount of the more stable red allotrope may not significantly affect the outcome. It is crucial to assess the purity requirements of your specific experiment.
Troubleshooting Guide
Problem: My white phosphorus has turned yellow.
-
Cause: This is the initial stage of conversion to red phosphorus, likely due to light exposure.[2][4]
-
Solution: Immediately transfer the phosphorus to a light-proof container, ensuring it remains submerged in deoxygenated water. Store in a dark, cool location. For future use, minimize exposure to light during handling.
Problem: I see a red precipitate in my white phosphorus container.
-
Cause: This indicates a more advanced stage of conversion to red phosphorus.
-
Solution: If pure white phosphorus is required, the red phosphorus can be separated as it is insoluble in solvents that dissolve white phosphorus, such as carbon disulfide.[7] However, this procedure involves significant hazards and should only be performed by experienced personnel with appropriate safety measures in a fume hood. For most applications, it is safer to dispose of the partially converted material as hazardous waste and use a fresh, uncontaminated sample.[8]
Problem: My white phosphorus is stored under water, but it is still turning red.
-
Cause: The container may not be completely light-proof, or it may be stored in an area with elevated temperatures. Heat can also drive the conversion to red phosphorus.[1][2]
-
Solution: Ensure the storage container is opaque or stored within a secondary light-blocking container. Verify that the storage location is consistently cool and away from any heat sources.
Data Presentation
Table 1: Comparison of Storage Conditions for White and Red Phosphorus
| Feature | White Phosphorus | Red Phosphorus |
| Primary Storage Medium | Under water or inert atmosphere[1][7][8] | Dry, in a tightly sealed container[8] |
| Light Exposure | Must be stored in the dark[7] | Less sensitive, but protection from light is good practice |
| Temperature | Store in a cool place, away from heat[8][9] | Stable at room temperature, but avoid excessive heat[3] |
| Air Exposure | Pyrophoric; must be protected from air[8][9] | Stable in air under normal conditions[5] |
| Reactivity | Highly reactive[7] | Significantly more stable and less reactive[2][7] |
Experimental Protocols
While detailed experimental protocols for preventing the conversion are procedural (as outlined in the storage recommendations), the following workflow outlines the decision-making process for the safe handling and storage of white phosphorus to minimize conversion.
Mandatory Visualizations
References
- 1. quora.com [quora.com]
- 2. Allotropes of phosphorus - Wikipedia [en.wikipedia.org]
- 3. Phosphorus - Wikipedia [en.wikipedia.org]
- 4. White phosphorus - Wikipedia [en.wikipedia.org]
- 5. Red phosphorus - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. Phosphorus - Sciencemadness Wiki [sciencemadness.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. research.uga.edu [research.uga.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. LCSS: PHOSPHORUS [web.stanford.edu]
- 12. biosecurity.fas.org [biosecurity.fas.org]
Navigating Tetraphosphorus Reactions: A Technical Guide to Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the appropriate selection of solvents for reactions involving tetraphosphorus (P₄), also known as white phosphorus. Due to the high reactivity and hazardous nature of P₄, careful consideration of the reaction medium is paramount for safety, reaction efficiency, and product purity. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development endeavors.
Troubleshooting Guide: Solvent-Related Issues in this compound Reactions
This section addresses common problems encountered during reactions with this compound that can be attributed to solvent choice.
| Problem | Possible Cause | Recommended Solution |
| Low or No Reactivity | Poor solubility of P₄: The concentration of dissolved P₄ is too low for the reaction to proceed at a reasonable rate. | Consult the solvent data table below and select a solvent with higher solubility for P₄, such as carbon disulfide (CS₂) or benzene.[1] |
| Solvent interference: The solvent may be coordinating to the active species, hindering the reaction. For example, coordinating solvents like THF can sometimes interfere with organometallic reactions. | Switch to a non-coordinating solvent like toluene (B28343) or hexane. | |
| Unwanted Side Products | Reaction with the solvent: P₄ can react with certain solvents, especially at elevated temperatures or in the presence of catalysts. | Choose a relatively inert solvent under the reaction conditions. Avoid solvents with reactive functional groups unless they are part of the desired reaction. |
| Solvent-influenced reaction pathway: The polarity of the solvent can alter the reaction mechanism, favoring undesired pathways.[2][3] | Experiment with solvents of different polarities (see data table) to find the optimal medium for your specific transformation. Non-polar solvents are often preferred for many organophosphorus reactions. | |
| Difficult Product Isolation/Purification | High-boiling point solvent: The solvent is difficult to remove from the reaction mixture, potentially leading to product degradation during workup. | Select a solvent with a lower boiling point that is still compatible with the reaction temperature. |
| Product is soluble in the aqueous wash: During workup, the desired product partitions into the aqueous layer. | If your product is hydrophilic, consider using a workup flowchart for such compounds.[4] You may need to use a different extraction solvent or a salting-out procedure. | |
| Formation of Insoluble Byproducts | Reaction with trace impurities in the solvent: Water or other reactive impurities in the solvent can react with P₄ or intermediates to form insoluble phosphorus oxides or other species. | Always use dry, degassed solvents. Ensure proper inert atmosphere techniques are employed throughout the experiment. |
| Safety Concerns (e.g., unexpected exotherm) | Reaction with a seemingly inert solvent: Some solvents that are generally considered stable can react unexpectedly with highly reactive P₄ intermediates. | Conduct small-scale trials when exploring new solvent systems. Always have appropriate safety measures in place, including a blast shield and appropriate fire extinguishing materials (e.g., sand). |
Frequently Asked Questions (FAQs)
Q1: What are the best all-purpose solvents for reactions involving P₄?
A1: Carbon disulfide (CS₂) is an excellent solvent for white phosphorus due to its very high dissolving power.[1] However, its extreme flammability and toxicity limit its use. Benzene and toluene are also good options, offering a balance of good solubility and more manageable physical properties.[1] The choice ultimately depends on the specific reaction conditions and reactants.
Q2: How does solvent polarity affect the reactivity of P₄?
A2: Solvent polarity can significantly influence the rate and mechanism of reactions involving P₄ and its derivatives.[2][3] Polar solvents can stabilize charged intermediates, which may be beneficial for certain reaction pathways. However, for many organophosphorus reactions, non-polar solvents are preferred to minimize side reactions and facilitate product isolation.
Q3: Are there any solvents that should be strictly avoided with P₄?
A3: Protic solvents like water and alcohols should be avoided as they can react with P₄, especially under basic conditions or at elevated temperatures. Halogenated solvents like carbon tetrachloride should also be used with caution due to the potential for unexpected reactions.[1]
Q4: How can I safely remove a solvent from a reaction mixture containing unreacted P₄?
A4: It is highly recommended to quench any unreacted P₄ before solvent removal. See the detailed quenching protocol below. Attempting to remove a solvent by distillation from a solution containing P₄ can be extremely dangerous due to the risk of concentrating the pyrophoric material.
Q5: My reaction in a high-boiling solvent like DMF or DMSO is difficult to monitor by TLC. What can I do?
A5: For TLC analysis of reactions in high-boiling polar solvents, you can spot the TLC plate and then place it under a high vacuum for a few minutes to remove the solvent before developing the plate. This will prevent streaking and give a clearer result.
Quantitative Data: Solvent Properties for this compound Reactions
The following table provides a summary of the physical properties of common solvents used in or considered for reactions involving this compound.
| Solvent | Solubility of P₄ ( g/100g solvent) | Boiling Point (°C) | Dielectric Constant (ε) |
| Carbon Disulfide | 880 (at 10°C)[1] | 46.3 | 2.6 |
| Benzene | 3.2 (at 20°C)[1] | 80.1 | 2.3 |
| Toluene | Soluble[5] | 110.6 | 2.4 |
| Heptane | 1.49 (at 25°C)[1] | 98 | 1.9 |
| Diethyl Ether | 1.04 (at 20°C)[1] | 34.6 | 4.3 |
| Tetrahydrofuran (THF) | Data not readily available | 66 | 7.5 |
| Dichloromethane | Data not readily available | 39.7 | 8.93 |
| Chloroform | 1.7 (at 20°C)[1] | 61.1 | 4.81 |
| Carbon Tetrachloride | 1.27 (at 20°C)[1] | 76.7 | 2.3 |
| Acetone | 0.14 (at 25°C)[1] | 56.3 | 20.7 |
| Ethanol | 0.31 (at 18°C)[1] | 78.3 | 24.5 |
| Water | 0.0003 (at 20°C)[6] | 100.0 | 80.1 |
Experimental Protocols
Extreme caution must be exercised when handling this compound and its solutions due to its pyrophoric and highly toxic nature. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and appropriate gloves).
Protocol 1: Preparation of a Standardized Solution of this compound (P₄)
Objective: To safely prepare a solution of P₄ in an organic solvent with a known concentration.
Materials:
-
White phosphorus (stored under water)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or similar apparatus with a septum
-
Syringes and needles
-
Inert gas supply (argon or nitrogen)
-
Analytical balance
Procedure:
-
Preparation of P₄: Under a constant stream of inert gas, carefully transfer a piece of white phosphorus from its storage water to a flask containing a small amount of the desired anhydrous solvent. Gently swirl to wash the P₄ and remove any surface oxidation.
-
Drying and Weighing: Using forceps, quickly transfer the washed P₄ to a pre-weighed, dry container under an inert atmosphere. The container should be sealed before weighing to prevent contact with air.
-
Dissolution: In a fume hood and under a positive pressure of inert gas, carefully add the weighed P₄ to a Schlenk flask containing the desired volume of anhydrous, degassed solvent.
-
Stirring: Stir the solution at room temperature until the P₄ is completely dissolved. Gentle warming can be applied if necessary, but with extreme caution to avoid overheating.
-
Storage: Store the P₄ solution in a tightly sealed container, under an inert atmosphere, and in a cool, dark place. The container should be clearly labeled with the contents, concentration, date of preparation, and all relevant hazard warnings.
Protocol 2: Quenching of a Reaction Mixture Containing Unreacted this compound
Objective: To safely neutralize unreacted P₄ in a reaction mixture before workup and disposal.
Materials:
-
Reaction mixture containing P₄
-
Inert, high-boiling solvent (e.g., toluene)
-
Water
-
Copper(II) sulfate (B86663) solution (1 M)
-
Schlenk flask or round-bottom flask with a reflux condenser and an inert gas inlet
-
Addition funnel
-
Ice bath
Procedure:
-
Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas (argon or nitrogen).[7][8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[9]
-
Dilution: If the reaction was performed in a low-boiling solvent, it is advisable to add a higher-boiling inert solvent like toluene to control the temperature during quenching.
-
Slow Addition of Isopropanol: Slowly add isopropanol to the cooled, stirred reaction mixture via an addition funnel.[9] An exothermic reaction may occur. Control the rate of addition to maintain a safe temperature.
-
Sequential Addition of Alcohols: Once the initial vigorous reaction with isopropanol has subsided, slowly add methanol.
-
Slow Addition of Water: After the reaction with methanol is complete, slowly add water to the mixture.[9] Be extremely cautious during this step, as any remaining reactive species can react violently with water.[7][8]
-
Final Quench with Copper(II) Sulfate: To ensure all P₄ is neutralized, a 1 M aqueous solution of copper(II) sulfate can be added. This will react with any remaining white phosphorus to form less hazardous copper phosphides.[5]
-
Stirring and Warming: Allow the mixture to stir at 0 °C for at least one hour after the final addition, then let it slowly warm to room temperature and stir for several more hours to ensure the complete quenching of all pyrophoric materials.[9]
-
Workup: The reaction mixture can now be safely worked up according to standard laboratory procedures.
Visualized Workflows
Solvent Selection Workflow
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 4. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 5. Phosphorus - Sciencemadness Wiki [sciencemadness.org]
- 6. This compound | P4 | CID 123286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. chemistry.nd.edu [chemistry.nd.edu]
Validation & Comparative
Comparative Spectroscopic Analysis of Novel Tetraphosphorus Derivatives
A detailed guide for researchers on the spectroscopic identification and characterization of innovative P4-based compounds, featuring comparative data and experimental protocols for N-Heterocyclic Carbene (NHC) and Cyclic (Alkyl)(amino)carbene (CAAC) adducts of tetraphosphorus.
The functionalization of white phosphorus (P4), a fundamental building block in chemistry, has led to the emergence of novel this compound derivatives with unique structural and electronic properties. The spectroscopic characterization of these air-sensitive compounds is crucial for understanding their bonding, reactivity, and potential applications in catalysis and materials science. This guide provides a comparative analysis of two prominent classes of P4 derivatives: those stabilized by N-Heterocyclic Carbenes (NHCs) and Cyclic (Alkyl)(amino)carbenes (CAACs).
Spectroscopic Data Comparison
The table below summarizes key spectroscopic data for representative NHC- and CAAC-P4 adducts, facilitating a direct comparison of their characteristic spectral features.
| Spectroscopic Technique | (IPr)₂P₄ (NHC Adduct) | (CAAC)P₄ (Hypothetical) | Key Observations |
| ³¹P NMR | δ ≈ -140 to -160 ppm (br) | δ ≈ -120 to -150 ppm | The phosphorus atoms in the P₄ core of these adducts are significantly shielded, appearing at high upfield shifts. The broader signals for the NHC adduct may suggest dynamic processes in solution. |
| Mass Spectrometry (ESI-MS) | m/z corresponding to [M+H]⁺ | m/z corresponding to [M]⁺ | ESI-MS is a soft ionization technique suitable for characterizing these sensitive molecules, often showing the molecular ion peak. |
| IR/Raman Spectroscopy | P-P stretching vibrations | P-P stretching vibrations | Vibrational spectroscopy can provide insights into the integrity and symmetry of the P₄ cage structure upon coordination to the carbene. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of these novel this compound derivatives are outlined below. All procedures should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques due to the air-sensitivity of the reagents and products.
Synthesis of (IPr)₂P₄ (NHC Adduct)
-
Reagents: White phosphorus (P₄), 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), anhydrous toluene (B28343).
-
Procedure: In a glovebox, a solution of IPr (2.0 mmol) in toluene (10 mL) is added dropwise to a stirred solution of P₄ (1.0 mmol) in toluene (5 mL) at room temperature. The reaction mixture is stirred for 12 hours. The solvent is then removed under vacuum to yield the product as a solid.
³¹P NMR Spectroscopy
-
Sample Preparation: In a glovebox, approximately 10-15 mg of the this compound derivative is dissolved in 0.5 mL of a deuterated solvent (e.g., C₆D₆ or THF-d₈) in an NMR tube fitted with a J. Young valve.
-
Acquisition Parameters: Proton-decoupled ³¹P NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 162 MHz). A sufficient number of scans are collected to obtain a good signal-to-noise ratio. Chemical shifts are referenced externally to 85% H₃PO₄.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., THF or toluene) under an inert atmosphere.
-
Analysis: The solution is introduced into the ESI-MS instrument. The analysis is typically performed in positive ion mode to observe the molecular ion peak ([M]⁺ or [M+H]⁺).
Infrared (IR) and Raman Spectroscopy
-
Sample Preparation: For IR spectroscopy, a thin film of the sample can be prepared between KBr plates inside a glovebox. For Raman spectroscopy, the solid sample is sealed in a glass capillary under an inert atmosphere.
-
Analysis: Spectra are recorded using a standard FT-IR or FT-Raman spectrometer. The data provides information on the vibrational modes of the P-P bonds within the this compound cage.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: General workflow for the synthesis and spectroscopic analysis of carbene-P4 adducts.
Caption: Relationship between structure, reactivity, and properties of P4 derivatives.
Illuminating the Shadows: A Comparative Guide to the Structural Elucidation of P4 Compounds
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel compounds containing the reactive white phosphorus (P4) core, where subtle changes in geometry can profoundly impact reactivity and function. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for mapping atomic positions in the solid state. However, a comprehensive understanding often necessitates a multi-technique approach. This guide provides an objective comparison of SCXRD with alternative and complementary techniques—namely, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of P4-derived compounds.
This guide will delve into the principles, experimental protocols, and data outputs of each technique, culminating in a direct comparison based on data for recently synthesized P4 cage compounds.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is an unparalleled technique for providing a precise and unambiguous three-dimensional model of a molecule in a crystalline state. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are a prerequisite for successful SCXRD analysis. For air- and moisture-sensitive P4 compounds, crystallization is typically performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Common methods include:
-
Slow Evaporation: A nearly saturated solution of the compound is allowed to slowly evaporate, leading to crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
-
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer. To minimize thermal motion and potential degradation, data is often collected at low temperatures (typically 100 K). The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The initial atomic model is then refined to best fit the experimental data, yielding the final, high-resolution structure.
Alternative and Complementary Techniques
While SCXRD provides an unparalleled static picture of a molecule, other techniques offer dynamic information in solution and confirm the compound's composition and connectivity.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the 100% natural abundance and spin-1/2 nucleus of ³¹P, NMR spectroscopy is an exceptionally powerful tool for characterizing phosphorus-containing compounds. It provides detailed information about the chemical environment, connectivity, and symmetry of the phosphorus atoms in a molecule, both in solution and in the solid state.
Experimental Protocol: ³¹P NMR Spectroscopy
-
Sample Preparation: A small amount of the P4 compound is dissolved in a deuterated solvent (e.g., C₆D₆, CDCl₃) in an NMR tube under an inert atmosphere.
-
Data Acquisition: The NMR spectrum is acquired on a spectrometer, typically with proton decoupling to simplify the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ), coupling constants (J), and integration of the signals provide structural information.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. For air-sensitive organophosphorus compounds, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often used, which can be performed from solutions prepared in an inert atmosphere.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectral Analysis: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.
Comparative Analysis: A Case Study of P4-Silylene Compounds
To illustrate the strengths and weaknesses of each technique, we will consider the hypothetical data for a novel P4-derived cage compound, Compound X , synthesized via the activation of white phosphorus with a silylene.
| Parameter | Single-Crystal X-ray Diffraction (SCXRD) | ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistry. | Chemical environment of each P atom, P-P connectivity (through coupling), molecular symmetry in solution, dynamic processes. | Molecular weight, elemental composition (HRMS), fragmentation patterns indicating structural motifs. |
| Sample Requirements | High-quality single crystal (typically 0.1-0.3 mm). | Soluble sample (mg quantities) in a deuterated solvent. | Small amount of sample (µg to ng), soluble or suitable for direct ionization. |
| Analysis Time | Several hours to days (including crystal screening, data collection, and structure refinement). | Minutes to hours per experiment. | Minutes per sample. |
| Strengths | Unambiguous determination of molecular structure in the solid state; the "gold standard". | Provides information about structure and dynamics in solution; highly sensitive to the local electronic environment. | High sensitivity; provides definitive molecular weight and formula; fragmentation can reveal connectivity. |
| Limitations | Requires a suitable single crystal, which can be difficult to grow; provides a static picture of the molecule. | Provides information averaged over time; interpretation can be complex for asymmetric molecules with many P atoms. | Provides limited information on 3D structure; fragmentation can be complex and difficult to interpret. |
| Example Data (Compound X) | Provides exact P-P bond lengths (e.g., 2.21-2.25 Å) and Si-P bond lengths (e.g., 2.28 Å), confirming the cage structure. | Shows distinct signals for different phosphorus environments with specific chemical shifts and coupling constants (e.g., two doublets at δ = -26.8 and -269.8 ppm with ²JPP = 28 Hz). | High-resolution mass spectrum confirms the molecular formula by matching the experimental m/z to the calculated value. |
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for SCXRD and the logical relationship between the three primary characterization techniques.
Conclusion
For the definitive structural elucidation of P4 compounds, single-crystal X-ray diffraction remains the cornerstone technique, providing an unambiguous three-dimensional atomic map. However, a truly comprehensive characterization, essential for understanding the compound's behavior and potential applications, is best achieved through a synergistic approach. ³¹P NMR spectroscopy offers invaluable insights into the structure and dynamics in solution, while mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. By integrating the data from these powerful analytical methods, researchers can achieve a holistic understanding of novel P4 compounds, accelerating discovery and innovation in chemistry and drug development.
A Researcher's Guide to DFT Calculations for Modeling Tetraphosphorus Reaction Pathways
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Density Functional Theory (DFT) methods for modeling the reaction pathways of tetraphosphorus (P4). It includes a summary of performance data, detailed experimental and computational protocols, and visualizations of key workflows and reaction pathways.
The transformation of white phosphorus (P4), a fundamental feedstock for the chemical industry, into valuable organophosphorus compounds is a field of intense research.[1][2] Computational modeling using DFT has emerged as a powerful tool to elucidate the complex reaction mechanisms of P4 activation and functionalization, providing insights that are often difficult to obtain through experimental means alone.[3][4] This guide offers a comparative overview of various DFT functionals and basis sets employed in the study of P4 reaction pathways, aiding researchers in selecting appropriate computational methods for their investigations.
Comparative Analysis of DFT Functionals and Basis Sets
Key considerations for selecting a DFT method include the desired accuracy for reaction energies and activation barriers, as well as computational cost. Hybrid functionals, which include a portion of exact Hartree-Fock exchange, are often favored for their improved accuracy in describing reaction kinetics.[5] Dispersion corrections are also crucial for accurately modeling systems where non-covalent interactions are significant.
Below is a table summarizing various DFT functionals and basis sets that have been used or are relevant for modeling phosphorus chemistry.
| Functional | Type | Strengths & Considerations | Commonly Paired Basis Sets | Relevant Applications in Phosphorus Chemistry |
| B3LYP | Hybrid-GGA | Widely used, good balance of cost and accuracy for many systems. Performance for P4 may require dispersion corrections.[6] | 6-31G(d), 6-311+G(d,p) | General organophosphorus compounds, geometry optimizations.[7][8] |
| PBE0 | Hybrid-GGA | Often provides improved accuracy for reaction barriers compared to B3LYP. Recommended for 31P NMR calculations.[3][9] | def2-TZVP, 6-311G(2d,2p) | Palladium complexes, 31P NMR chemical shifts.[9] |
| M06-2X | Hybrid-meta-GGA | Good performance for main-group thermochemistry and kinetics. May fail for systems with significant multi-reference character.[5] | 6-311+G(d,p), def2-TZVPP | Organophosphorus compounds, particularly for thermochemistry.[5] |
| ωB97X-D | Range-separated hybrid with dispersion correction | Good for non-covalent interactions and thermochemistry. Recommended for 31P NMR calculations.[5] | 6-311+G(d,p), def2-TZVPP | Systems where dispersion is critical, 31P NMR chemical shifts.[5] |
| BP86 | GGA | Computationally efficient. Often used for initial geometry optimizations of large systems. May be less accurate for reaction energies. | def2-SVP, TZP | Large systems, initial structural models. |
| KT2, KT3 | GGA (Keal-Tozer) | Specifically designed for improved prediction of NMR shielding constants.[4] | pcS-2, pcS-3 | High-accuracy 31P NMR chemical shift calculations.[4] |
Experimental and Computational Protocols
The following sections detail generalized protocols for experimental and computational studies of P4 reaction pathways, based on methodologies reported in the literature.
General Experimental Protocol for Monitoring P4 Reactions
A typical experimental setup to study the reaction of P4 with a catalyst involves in-situ monitoring using spectroscopic techniques.
-
Reactant Preparation : Under an inert atmosphere (e.g., a glovebox), a solution of white phosphorus (P4) in a suitable deuterated solvent (e.g., C6D6 or CD2Cl2) is prepared in an NMR tube.
-
Initiation : The catalyst and any other reagents are added to the NMR tube.
-
Reaction Monitoring : The reaction progress is monitored by acquiring 31P{1H} NMR spectra at regular time intervals. This allows for the identification of intermediates and the final products.
-
Kinetic Analysis : The concentration of reactants, intermediates, and products over time, as determined by NMR, can be used to perform a kinetic analysis of the reaction.
General Computational Protocol for Modeling P4 Reaction Pathways
A standard workflow for the DFT modeling of a P4 reaction pathway is outlined below.
-
Geometry Optimization : The geometries of all reactants, intermediates, transition states, and products are optimized. A common approach is to use a functional like B3LYP with a double-ζ basis set (e.g., 6-31G(d)) for initial optimizations, followed by re-optimization with a larger basis set and a more accurate functional. For systems containing transition metals, effective core potentials (ECPs) like LANL2DZ are often used for the metal, while a Pople-style or def2 basis set is used for other atoms.[10]
-
Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory as the final geometry optimization. This is to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). The frequency data is also used to calculate thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Transition State Search : Transition state structures can be located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a potential energy surface scan along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations : To verify that a found transition state connects the correct reactant and product, an IRC calculation is performed.[10]
-
Single-Point Energy Calculations : To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory (e.g., a larger basis set or a more sophisticated functional).
-
Solvation Effects : If the reaction is performed in a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) can be included in the calculations to account for the effect of the solvent.
Visualizing P4 Reaction Modeling
The following diagrams, generated using the DOT language, illustrate a typical workflow for DFT calculations and a representative P4 reaction pathway.
References
- 1. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computation of 31P NMR chemical shifts in Keggin−based lacunary polyoxotungstates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Towards the versatile DFT and MP2 computational schemes for 31P NMR chemical shifts taking into account relativistic corrections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of White, Red, and Black Phosphorus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity and relevant biological interactions of three key allotropes of phosphorus: white, red, and black phosphorus. The significant differences in their structural arrangements lead to vastly different chemical properties, stability, and potential applications, particularly in the fields of materials science and nanomedicine.
Comparative Data of Phosphorus Allotropes
The following table summarizes the key quantitative and qualitative differences between white, red, and black phosphorus, highlighting the properties that govern their reactivity.
| Property | White Phosphorus (P₄) | Red Phosphorus (Pₓ) | Black Phosphorus (Pₓ) |
| Structure | Discrete tetrahedral P₄ molecules | Amorphous or crystalline polymer chains | Layered, puckered honeycomb lattice |
| Bond Angle | 60° (Highly strained)[1] | Less strained than white P | Puckered sheets, stable configuration |
| Thermodynamic Stability | Least stable allotrope[2] | More stable than white P[3] | Most thermodynamically stable allotrope[1][3] |
| Std. Enthalpy of Formation (kJ/mol) | 0 (Defined as standard state) | -17.6[3][4] | -39.3[3] |
| Appearance | Translucent, waxy white to yellow solid[5][6] | Red to violet powder or crystalline form[7] | Black, flaky solid resembling graphite[3] |
| **Density (g/cm³) ** | 1.82[5] | ~2.1 - 2.34 | ~2.69 |
| Ignition Temperature in Air | ~30-50°C (Spontaneous)[3][5][6] | ~240-260°C[3][8] | >400°C (Does not burn readily) |
| Solubility in Water | Insoluble (stored under water)[5] | Insoluble[1] | Insoluble |
| Solubility in CS₂ | Soluble[5] | Insoluble[1] | Insoluble |
| Toxicity | Highly toxic, protoplasmic poison[2][5] | Generally considered non-toxic (but can contain white P impurities)[2] | Low toxicity, biocompatible as nanomaterial[9] |
| Electrical Conductivity | Insulator[10] | Insulator | Semiconductor (β-form)[1] |
Reactivity and Stability Analysis
The reactivity of phosphorus allotropes is a direct consequence of their molecular structure.
-
White Phosphorus: Composed of individual P₄ tetrahedra, white phosphorus is characterized by a severe bond angle strain of 60°.[1] This high level of strain makes the molecule inherently unstable and highly reactive.[7] It readily reacts with atmospheric oxygen, leading to spontaneous ignition at temperatures just above room temperature.[5][6] This high reactivity also underlies its extreme toxicity.
-
Red Phosphorus: Formed by heating white phosphorus, red phosphorus has a polymeric structure where the strained P₄ tetrahedra are linked into chains.[1] This polymerization relieves a significant amount of the bond angle strain, resulting in a much more stable and less reactive material.[11] It does not ignite in air until heated to approximately 240°C.[3]
-
Black Phosphorus: As the most thermodynamically stable allotrope, black phosphorus has a layered crystalline structure similar to graphite.[3][12] Each phosphorus atom is covalently bonded to three neighboring atoms, forming a puckered sheet.[13] This stable, interlinked structure makes it the least reactive of the three forms, showing no oxidation in air at moderate temperatures.[1]
Experimental Protocols for Reactivity Comparison
The following protocols outline key experiments to quantitatively and qualitatively compare the reactivity of phosphorus allotropes. All experiments involving white phosphorus must be conducted with extreme caution in a controlled laboratory environment, typically under an inert atmosphere or water.
Determination of Autoignition Temperature
Objective: To determine the temperature at which each allotrope spontaneously ignites in the presence of air.
Methodology:
-
Place a small, accurately weighed sample (e.g., 20 mg) of the phosphorus allotrope in a ceramic crucible. For white phosphorus, this must be done under water, with the water subsequently removed carefully under an inert gas flow before heating.
-
Position the crucible on a programmable hot plate within a fume hood equipped with a temperature probe and a video camera to record the ignition event.
-
Slowly heat the sample at a controlled rate (e.g., 5°C per minute).
-
The autoignition temperature is the temperature at which a flame is visibly observed.
-
Repeat the experiment for each allotrope (white, red, and black) to ensure reproducibility. Black phosphorus is not expected to ignite within the typical range of a standard hot plate.[1]
Reaction with Halogens (e.g., Bromine)
Objective: To qualitatively compare the reaction rates of the allotropes with a halogen.
Methodology:
-
Prepare three separate reaction vessels under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of each phosphorus allotrope to its respective vessel. For white phosphorus, dissolve it in a suitable inert solvent like carbon disulfide. Red and black phosphorus can be used as fine powders.
-
Slowly add a controlled amount of a dilute bromine solution (e.g., 0.1 M Br₂ in carbon tetrachloride) to each vessel while stirring.
-
Observe and record the relative rates of reaction. Indicators of reactivity include the rate of disappearance of the bromine color, temperature changes (exothermicity), and the rate of formation of phosphorus tribromide (PBr₃). White phosphorus is expected to react almost instantaneously and violently, while red phosphorus will react more slowly, and black phosphorus will show minimal to no reaction at room temperature.[14]
Bomb Calorimetry for Enthalpy of Combustion
Objective: To quantitatively measure the heat released during the complete combustion of each allotrope.
Methodology:
-
Press a known mass (e.g., 0.5 g) of each phosphorus allotrope into a pellet.
-
Place the pellet in the sample holder of a bomb calorimeter.
-
Seal the bomb and pressurize it with excess pure oxygen.
-
Submerge the bomb in a known volume of water in the calorimeter's insulated container.
-
Ignite the sample using an electrical fuse and record the temperature change of the water.
-
Calculate the heat of combustion (in kJ/mol) based on the temperature rise and the known heat capacity of the calorimeter system. The expected reaction is P₄(s) + 5O₂(g) → P₄O₁₀(s).[5]
-
This experiment will quantitatively confirm the stability order, with white phosphorus releasing the most energy and black phosphorus the least.
Relevance for Drug Development and Life Sciences
While elemental phosphorus is not used as a therapeutic, its allotropes and their derivatives have significant implications in toxicology and nanomedicine, making their study relevant to drug development professionals.
Toxicological Pathway of White Phosphorus
White phosphorus is a potent systemic toxin. Its high reactivity and lipid solubility allow it to cause severe damage upon exposure.[15][16] Ingestion of as little as 50-100 mg can be fatal.[5] Its toxicity stems from two primary mechanisms: direct cellular damage and the effects of its combustion products.
-
Direct Cellular Poison: White phosphorus acts as a protoplasmic poison, with severe hepatotoxicity being a key feature.[2] It disrupts cellular metabolism and can lead to fulminant hepatic failure.[15]
-
Combustion Products: Upon contact with air and water, it forms phosphorus pentoxide, which hydrolyzes to form corrosive phosphoric acid.[15][16] This causes severe chemical and thermal burns to the skin, eyes, and respiratory tract.[15] Systemic absorption through burned tissue can lead to multi-organ failure.[16]
Bioactive Pathways of Black Phosphorus in Nanomedicine
In stark contrast to white phosphorus, the stability and unique semiconductor properties of black phosphorus have made it a promising candidate for nanomedicine, particularly in cancer therapy.[9] When formulated as nanosheets (also called phosphorene), it exhibits bioactive properties.
-
Cellular Uptake: Black phosphorus nanosheets (BPNs) can be internalized by cells, including cancer cells, through endocytic pathways.[17][18]
-
Biodegradation and Metabolic Modulation: Inside the tumor's oxidative environment, BPNs biodegrade into non-toxic phosphate (B84403) ions.[19] This localized increase in phosphate can boost mitochondrial oxidative phosphorylation, altering cellular metabolism.[19]
-
Signaling Pathway Modulation: The metabolic changes can modulate several signaling pathways. For example, studies have shown that BPNs can lead to a reduction in the expression of PD-L1, an immune checkpoint protein, thereby potentially enhancing anti-tumor immune responses.[19] It has also been shown to inhibit PLK1 kinase, leading to mitotic arrest and apoptosis in cancer cells.[20]
-
Therapeutic Effects: These actions can induce cancer cell death through apoptosis and autophagy, demonstrating a selective chemotherapeutic effect with less impact on normal cells.[19]
References
- 1. Phosphorus Allotropes: Forms, Comparison and Uses [allen.in]
- 2. Phosphorus - Poisoning Center | Pediatric Oncall [pediatriconcall.com]
- 3. Allotropes of phosphorus - Wikipedia [en.wikipedia.org]
- 4. physical chemistry - Predicting sign of enthalpy of allotropic transition of phosphorus - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. White phosphorus - Wikipedia [en.wikipedia.org]
- 6. Phosphorus - Wikipedia [en.wikipedia.org]
- 7. Phosphorus Allotropic Forms - Study Material for IIT JEE | askIITians [askiitians.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Frontiers | Recent development in black phosphorus nanomaterials for anticancer applications [frontiersin.org]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Allotropes Definition, Properties, Phosphorus Structure & Preparation - Chemistry - Aakash | AESL [aakash.ac.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. nso-journal.org [nso-journal.org]
- 18. Cellular uptake and distribution of black phosphorus nanosheets in A549 cells: Effects on cellular metabolism and mitochondrial function | National Science Open (NSO) [nso-journal.org]
- 19. researchgate.net [researchgate.net]
- 20. Black phosphorous nanomaterials as a new paradigm for postoperative tumor treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling P4-ATPase Activation: A Comparative Guide to Computational Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational methods used to validate the activation mechanisms of P4-ATPases, a critical family of lipid flippases. We delve into the supporting experimental data, detailed methodologies, and visual representations of the intricate signaling pathways involved.
P4-ATPases play a crucial role in maintaining the asymmetric distribution of phospholipids (B1166683) in cellular membranes, a process vital for numerous cellular functions including signal transduction, vesicle trafficking, and apoptosis. Dysregulation of these lipid flippases has been implicated in various diseases, making them a significant target for therapeutic intervention. Computational approaches have emerged as powerful tools to elucidate the complex activation mechanisms of P4-ATPases, complementing experimental investigations. This guide offers a comparative overview of these computational methods and their experimental validation.
Quantitative Comparison of P4-ATPase Activity
Computational predictions of P4-ATPase activity are often validated against experimental data. The following table summarizes the experimentally determined ATPase activity of a human P4-ATPase, ATP8B1, in the presence of different phospholipids. This data provides a benchmark for computational models aiming to predict substrate specificity and activation.
| Phospholipid Substrate | Concentration (mg/mL) | ATPase Activity (nmol/min/mg) | Standard Deviation |
| Phosphatidylcholine (PC) | 0.17 | ~250 | ± 50 |
| Sphingomyelin (SM) | 0.17 | ~50 | ± 10 |
| Phosphatidylethanolamine (PE) | Variable | Stimulatory | - |
| Phosphatidylserine (PS) | Variable | Stimulatory | - |
| Phosphatidylglycerol (PG) | Variable | Low Stimulation | - |
| Phosphatidic Acid (PA) | Variable | Low Stimulation | - |
| Phosphatidylinositol (PI) | Variable | Stimulatory | - |
Table 1: Experimentally measured ATPase activity of C-terminally truncated ATP8B1-CDC50A complex in the presence of various phospholipids and PI(3,4,5)P3.[1] Activities for PE, PS, PG, PA, and PI were shown to be stimulatory but specific quantitative values at varying concentrations were presented graphically in the source.[1]
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in both computational and experimental studies is crucial for a critical evaluation of the findings.
Experimental Protocol: ATPase Activity Assay
The following protocol outlines a common method for measuring the ATPase activity of P4-ATPases, which is essential for validating computational predictions of enzyme function.
1. Protein Purification:
-
The P4-ATPase (e.g., ATP8B1-CDC50A complex) is expressed in a suitable system (e.g., yeast) and purified using affinity chromatography.[1]
2. Reconstitution (Optional but Recommended):
-
For functional assays, the purified protein is often reconstituted into liposomes with a defined lipid composition.
3. Reaction Mixture Preparation:
-
A reaction buffer is prepared, typically containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and other necessary ions like MgCl2.[1]
-
The purified P4-ATPase is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP to a final concentration of several millimolars.
-
Different phospholipids are added at varying concentrations to test their effect on ATPase activity.[1]
4. Incubation:
-
The reaction is incubated at a controlled temperature, typically 37°C, for a defined period.[1]
5. Measurement of Phosphate (B84403) Release:
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
The absorbance is measured at a specific wavelength (e.g., 620-660 nm).
6. Data Analysis:
-
A standard curve is generated using known concentrations of phosphate to determine the amount of Pi produced in the enzymatic reaction.
-
The ATPase activity is typically expressed as nmol of Pi released per minute per mg of protein.
Computational Protocol: Molecular Dynamics (MD) Simulation of a P4-ATPase in a Lipid Bilayer
MD simulations provide atomic-level insights into the dynamic behavior of P4-ATPases and their interactions with the lipid environment. The following is a generalized protocol for setting up and running an MD simulation of a P-type ATPase using GROMACS.[2][3]
1. System Setup:
-
Obtain Protein Structure: Start with a high-resolution experimental structure of the P4-ATPase of interest from the Protein Data Bank (PDB) or a homology model.
-
Membrane Embedding: The protein is embedded into a pre-equilibrated lipid bilayer that mimics the composition of the biological membrane being studied. Tools like g_membed can be used for this purpose.[3]
-
Solvation and Ionization: The system is solvated with water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.[3]
2. Simulation Parameters:
-
Force Field Selection: Choose a force field suitable for both the protein and the lipids (e.g., CHARMM36m for protein and lipids).
-
Define Simulation Box: A periodic boundary box is defined around the system.
-
Parameter Files: Prepare the necessary input files for the simulation software (e.g., .mdp file in GROMACS), specifying parameters such as temperature, pressure, simulation time, and integration step.
3. Simulation Execution:
-
Energy Minimization: The system's energy is minimized to remove steric clashes and unfavorable contacts.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant pressure to allow the lipids and solvent to relax around the protein. This is often done in multiple steps with position restraints on the protein that are gradually released.[3]
-
Production Run: The production simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to capture the biological processes of interest.
4. Analysis:
-
Trajectory Analysis: The output trajectory is analyzed to study various properties, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein structure over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Protein-Lipid Interactions: To characterize the binding of specific lipids to the protein.
-
Conformational Changes: To observe transitions between different functional states of the protein.
-
Signaling Pathways and Activation Mechanisms
The activation of P4-ATPases is a multi-step process involving conformational changes, ATP hydrolysis, and interaction with lipids and regulatory subunits. The Post-Albers cycle is a fundamental model describing the catalytic cycle of P-type ATPases, including P4-ATPases.[1]
The Post-Albers Catalytic Cycle of P4-ATPases
The following diagram illustrates the key steps in the P4-ATPase catalytic cycle, which involves transitions between two main conformational states, E1 and E2.
References
A Comparative Guide to the Stability and Reactivity of Functionalized cyclo-P4R2 Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability and reactivity of functionalized cyclo-P₄R₂ complexes, focusing on a series of isolobal complexes to elucidate the influence of the transition metal fragment on the chemical behavior of the polyphosphorus ligand. The information presented is compiled from recent studies and is intended to aid in the rational design of novel organophosphorus compounds and catalysts.
Introduction to cyclo-P₄R₂ Complexes
Transition metal complexes of polyphosphorus ligands are a fascinating class of compounds with potential applications in catalysis and materials science. Among these, cyclo-P₄R₂ complexes, featuring a four-membered phosphorus ring, have garnered significant attention. The stability and reactivity of these complexes are intricately linked to the nature of the transition metal fragment to which they are coordinated. This guide focuses on a comparative study of three such complexes:
-
Complex A: [{CpMo(CO)₂}(η³-P₄R₂)]⁺
-
Complex B: [{Cp'''Ni}(η³-P₄R₂)]⁺
-
Complex C: [{Cp'''Co}(η³-P₄R₂)]⁻
where R = Ph, iPr; Cp = cyclopentadienyl; and Cp''' = 1,2,4-tBu₃C₅H₂. These complexes are isolobal, meaning their frontier molecular orbitals have similar symmetry properties, yet they exhibit remarkably different reactivity profiles.
Comparative Reactivity towards Nucleophiles
A key aspect of the chemistry of these complexes is their reaction with nucleophiles, which can lead to functionalization, fragmentation, or expansion of the cyclo-P₄R₂ ring. A study comparing the reactivity of complexes A, B, and C towards N-heterocyclic carbenes (NHCs) revealed significant differences dictated by the transition metal center.[1][2][3][4]
Table 1: Summary of Reactivity with N-Heterocyclic Carbenes (L)
| Complex | Transition Metal Fragment | Charge | Reactivity with NHCs (L) | Product Type |
| A | {CpMo(CO)₂} | Cationic | Undergoes addition reactions[1][2] | Functionalization: [CpMo(CO)₂(η³-P₄R₂L)]⁺[1][2] |
| B | {Cp'''Ni} | Cationic | Undergoes addition reactions[1][2] | Functionalization: [Cp'''Ni(η¹:¹-P₄R₂L)]⁺[1][2] |
| C | {Cp'''Co}⁻ | Anionic | No reactivity[1][2] | - |
The lack of reactivity for the anionic cobalt complex (C) is attributed to its reduced electrophilicity compared to the cationic molybdenum (A) and nickel (B) complexes.[1] This highlights the crucial role of the overall charge of the complex in determining its reactivity towards nucleophiles.
Reaction Pathways
The subsequent reactions of the functionalized products with other nucleophiles, such as ethoxide (EtO⁻), further differentiate the influence of the transition metal fragment.
-
Molybdenum System (from A): The reaction with EtO⁻ results in a simple addition to the polyphosphorus ligand.[1][2]
-
Nickel System (from B): A more complex reaction sequence is observed, involving addition, ring-opening, and rearrangement.[1][2]
Further reactivity studies on the nickel-based system demonstrated that it could undergo a [3+1] fragmentation reaction with cyanide [CN]⁻ or a ring expansion with pnictogenyl anions [ECO]⁻ (E = P, As).[1][2][4]
Diagram 1: Comparative Reactivity Pathways of cyclo-P₄R₂ Complexes
References
A Comparative Guide to Vibrational Spectroscopy (IR and Raman) for the Analysis of Phosphorus-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the characterization and quantification of phosphorus-containing molecules. We will delve into the fundamental principles of each technique, present a comparative analysis of their performance, provide detailed experimental protocols, and illustrate key concepts with diagrams.
Introduction to Vibrational Spectroscopy for P-Containing Molecules
Vibrational spectroscopy is a powerful analytical tool for identifying and characterizing molecules based on their unique vibrational modes. Both FTIR and Raman spectroscopy probe these vibrations, providing a molecular fingerprint that can reveal information about chemical structure, functional groups, and molecular environment. For researchers in drug development and life sciences, these techniques are invaluable for studying phosphorylated proteins, nucleic acids, organophosphorus compounds, and phospholipids.
Fundamental Principles: IR vs. Raman
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule at frequencies that correspond to its vibrational modes. A key selection rule for IR absorption is that the vibration must result in a change in the molecule's dipole moment .[1]
Raman spectroscopy, on the other hand, is a light scattering technique. A monochromatic laser interacts with a molecule, and the scattered light is analyzed. Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational modes of the molecule. The selection rule for Raman scattering requires a change in the molecule's polarizability during the vibration.
This fundamental difference in selection rules means that IR and Raman spectroscopy are often complementary, providing information on different vibrational modes within the same molecule.
Performance Comparison: FTIR vs. Raman for P-Containing Molecules
The choice between FTIR and Raman spectroscopy depends on the specific application, the nature of the sample, and the information required.
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
| Principle | Absorption of IR radiation | Inelastic scattering of laser light |
| P=O Bond | Strong, intense absorption due to large change in dipole moment. | Weaker signal compared to IR. |
| P-O-C, P-O-P Bonds | Generally strong to medium intensity signals. | Medium to strong signals, often well-resolved. |
| Symmetric Bonds (e.g., P-S) | Weak or inactive if there is little to no change in dipole moment. | Strong signals due to significant change in polarizability. |
| Aqueous Samples | Challenging due to strong IR absorption by water, though ATR-FTIR mitigates this.[2] | Excellent for aqueous samples as water is a very weak Raman scatterer.[2] |
| Sample Preparation | Often requires sample preparation (e.g., KBr pellets, thin films), but ATR allows for direct analysis of liquids and solids. | Minimal to no sample preparation required; can analyze through glass or plastic.[3] |
| Spatial Resolution | Typically lower spatial resolution, on the order of several micrometers. | High spatial resolution (sub-micrometer) is achievable with confocal Raman microscopy. |
| Fluorescence Interference | Not an issue. | Can be a significant problem, potentially overwhelming the weaker Raman signal. |
| Sensitivity | Generally higher sensitivity for functional groups with strong dipoles. Improved with FT instruments.[1] | Less sensitive than IR for many organic functional groups, but techniques like SERS can dramatically enhance sensitivity. |
Quantitative Analysis and Data Presentation
Vibrational spectroscopy can be used for both qualitative identification and quantitative analysis. The intensity or area of a characteristic peak is proportional to the concentration of the analyte.
Characteristic Vibrational Frequencies
The following table summarizes characteristic vibrational frequencies for some common phosphorus-containing functional groups observed in IR and Raman spectra.
| Functional Group | Bond Type | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman | Reference |
| Phosphoryl | P=O | 1350 - 1250 (very strong) | 1310 - 1220 (medium) | [4] |
| Phosphate (B84403) Ion | PO₂⁻ (asymmetric stretch) | ~1208 | ~1222 | [4] |
| Phosphate Ion | PO₂⁻ (symmetric stretch) | ~1100 | ~1100 | |
| Phosphonic Acid | P-OH | 2700 - 2560 (broad) | ||
| Alkoxy Phosphate | P-O-C (asymmetric stretch) | 1050 - 970 | 995 | [5] |
| Alkoxy Phosphate | P-O-C (symmetric stretch) | 850 - 740 | 852 | [5] |
| Pyrophosphate | P-O-P | 980 - 900 | ||
| Phosphorothioate | P=S | 800 - 650 | 800 - 650 | |
| Phosphine | P-H | 2440 - 2275 | 2440 - 2275 |
Note: These are general ranges and can shift based on the molecular structure and environment.
Comparative Detection Limits
Direct comparison of detection limits can be challenging as they are highly dependent on the specific molecule, instrumentation, and experimental conditions. However, we can look at examples from the literature to get an indication of performance.
| Technique | Analyte | Matrix | Reported Limit of Detection (LOD) | Reference |
| FT-Raman | Fenthion (organophosphate) | Commercial Formulation | 0.14 - 0.36 M | [6] |
| SERS | Omethoate (organophosphate) | Standard Solution | 0.001 mg L⁻¹ | [4] |
| SERS | Fenthion and Parathion | Spinach | 0.05 µg/mL | [7] |
| FTIR-PAS | Tricyclazole | Metal Surfaces | Not specified, but detectable | [8] |
SERS (Surface-Enhanced Raman Spectroscopy) is a specialized Raman technique that can provide exceptionally low detection limits.
Experimental Protocols
ATR-FTIR Analysis of an Aqueous Protein Solution
Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that is well-suited for aqueous samples.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been purged with dry air or nitrogen to minimize atmospheric water vapor interference.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is typically done with a clean, empty ATR crystal. This spectrum accounts for the instrument's response and the ambient environment.
-
Sample Application: Pipette a small volume (typically 5-10 µL) of the aqueous protein solution directly onto the center of the ATR crystal.[9]
-
Data Acquisition: Initiate the sample scan. For a typical analysis, 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-800 cm⁻¹.[10]
-
Data Processing:
-
The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.
-
Subtract the spectrum of the buffer (pure water or buffer solution) from the protein solution spectrum to isolate the protein's signal. This is a critical step, and the subtraction factor may need to be adjusted to avoid over- or under-subtraction, which can distort the baseline.[3][11]
-
Perform a baseline correction to ensure a flat baseline across the spectrum.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., deionized water, followed by isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.
Raman Spectroscopy Analysis of a P-Containing Molecule in Solution
-
Instrument Preparation: Power on the Raman spectrometer and the laser source. Allow the instrument to stabilize. Calibrate the spectrometer using a standard sample with known Raman peaks (e.g., a silicon wafer).
-
Sample Preparation: No special preparation is typically needed. The aqueous solution can be placed in a glass vial, cuvette, or even a well-plate, depending on the instrument's sample holder.[3]
-
Parameter Selection:
-
Laser Wavelength: Choose an appropriate laser wavelength (e.g., 532 nm, 785 nm). Near-infrared lasers like 785 nm are often preferred for biological samples to reduce fluorescence.[12]
-
Laser Power: Set the laser power to a level that provides a good signal without causing sample heating or degradation.
-
Exposure Time and Accumulations: Set the exposure time and the number of accumulations to achieve an adequate signal-to-noise ratio. A typical starting point might be a 10-second exposure with 2-3 accumulations.[12][13]
-
-
Data Acquisition: Focus the laser onto the sample and acquire the Raman spectrum.
-
Data Processing:
-
Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate sharp, narrow spikes from the spectrum.
-
Baseline Correction: Perform a baseline correction to remove the background signal, which may arise from fluorescence or scattering from the sample matrix.
-
Normalization: If comparing spectra, normalization to a solvent peak or an internal standard may be necessary.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for analyzing a phosphorus-containing molecule using either FTIR or Raman spectroscopy.
Signaling Pathway: MAPK/ERK Cascade
Phosphorylation is a critical mechanism in cellular signaling. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example where a cascade of phosphorylation events transmits a signal from the cell surface to the nucleus. This process involves the sequential activation of kinases, which are enzymes that add phosphate groups (a P-containing molecule) to their substrates.
Conclusion
Both FTIR and Raman spectroscopy are indispensable tools for the analysis of phosphorus-containing molecules.
-
FTIR spectroscopy is highly sensitive to polar bonds, making it excellent for detecting the P=O stretching vibration. The use of ATR accessories has made it a robust technique for analyzing aqueous solutions, which are common in biological and pharmaceutical research.
-
Raman spectroscopy offers significant advantages in its compatibility with aqueous solutions, minimal sample preparation, and high spatial resolution capabilities. It is particularly powerful for analyzing symmetric bonds that are weak in the IR spectrum.
The complementary nature of these two techniques means that employing both can provide a more complete vibrational picture of the molecule under investigation. The choice of technique will ultimately be guided by the specific research question, the properties of the sample, and the available instrumentation.
References
- 1. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 2. A Brief Overview of Raman Spectroscopy in Life Sciences | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]
- 6. Rapid Quantitative Analysis of Organophosphorus Pesticide Formulations by FT-Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 7. Researching | Rapid Detection of Organophosphorus Pesticide Residues by Surface Enhanced Raman Spectroscopy [m.researching.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solutions for aqueous protein analysis by FTIR - Specac Ltd [specac.com]
- 10. Infrared absorbance spectroscopy of aqueous proteins: Comparison of transmission and ATR data collection and analysis for secondary structure fitting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transformation of aqueous protein attenuated total reflectance infra-red absorbance spectroscopy to transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addi.ehu.es [addi.ehu.es]
- 13. static.horiba.com [static.horiba.com]
Mechanistic Showdown: A Comparative Guide to Radical vs. Nucleophilic P4 Functionalization
For researchers, scientists, and professionals in drug development, the direct functionalization of white phosphorus (P4) represents a pivotal advancement in organophosphorus chemistry. This guide provides an objective, data-driven comparison of the two primary mechanistic avenues: radical and nucleophilic pathways. By examining their performance, scope, and underlying protocols, this document aims to inform strategic decisions in the synthesis of novel phosphorus-containing molecules.
The transformation of the tetrahedral P4 molecule into valuable organophosphorus compounds has traditionally been a multi-step, often hazardous process. Recent breakthroughs have enabled direct functionalization, primarily through radical-mediated reactions and the nucleophilic functionalization of activated P4 complexes. Each approach presents distinct advantages and limitations in terms of efficiency, selectivity, and substrate compatibility.
At a Glance: Performance Comparison
The following tables summarize quantitative data from key studies, offering a direct comparison of yields, selectivity, and reaction conditions for representative radical and nucleophilic P4 functionalization methods.
| Table 1: Radical P4 Functionalization - Photocatalytic Arylation | ||||
| Aryl Halide | Product(s) | Yield (%) | Selectivity (Product Ratio) | Catalyst |
| Iodobenzene | Ph4P+ | 71 | N/A | [Ir(dtbbpy)(ppy)2][PF6] |
| 4-Iodoanisole | (4-MeOC6H4)4P+ | 64 | PAr3: [PAr4]+ = 8:64 | o-Me-dFl |
| 4-Bromobenzonitrile | (4-CNC6H4)3P / (4-CNC6H4)4P+ | 45 / 25 | N/A | Mes-Acr-BF4 |
| 4-Chlorobenzotrifluoride | (4-CF3C6H4)3P | 55 | N/A | Mes-Acr-BF4 |
| Table 2: Radical P4 Functionalization - Photocatalytic Alkylation | ||||
| Alkyl Bromide | Product | Yield (%) | Selectivity | Catalyst |
| 1-Bromoadamantane | (1-Adamantyl)2P(O)H | 85 | High | 4DPAIPN |
| Ethyl bromoacetate | (EtO2CCH2)2P(O)H | 78 | High | 4DPAIPN |
| Benzyl bromide | (Bn)4P+Br- | 92 | High | N/A (Direct Photolysis) |
| Table 3: Nucleophilic P4 Functionalization - Reaction with Alcohols | |||
| Nucleophile (Alcohol) | P4-Complex | Product(s) | Conditions |
| Methanol (excess) | [CpFe(CO)2(η1-P4)][Al(ORF)4] | [Fp-P(OMe)3]+, [Fp-PH(OMe)2]+, etc. | Room Temperature |
| Methanol (stoichiometric) | [CpFe(CO)2(η1-P4)][Al(ORF)4] | [Fp-PH3]+ | Room Temperature |
| Phenol (4 equiv.) | [CpFe(CO)2(η1-P4)][Al(ORF)4] | [Fp-P(H)x(OPh)3-x)]+ (x=0-3) | Sonication, 12h |
| Water (34 equiv.) | [CpFe(CO)2(η1-P4)][Al(ORF)4] | [Fp-PH3]+ | Room Temperature |
(Note: Fp = CpFe(CO)2, RF = C(CF3)3)
Mechanistic Pathways: A Visual Comparison
The fundamental difference between the two approaches lies in the initial activation and subsequent bond-forming steps. Radical pathways involve the homolytic cleavage of bonds and the generation of highly reactive radical intermediates, while nucleophilic methods rely on the creation of an electrophilic phosphorus center that is susceptible to attack by nucleophiles.
Figure 1: High-level comparison of radical and nucleophilic P4 functionalization pathways.
Radical Functionalization Pathway
Radical-mediated P4 functionalization, particularly through photoredox catalysis, initiates with the generation of a carbon-centered radical from a precursor, such as an aryl or alkyl halide.[1][2][3][4] This radical then adds to the P4 tetrahedron, leading to a cascade of fragmentation and further radical addition steps to ultimately yield functionalized phosphines or phosphonium (B103445) salts.
Figure 2: A generalized experimental workflow for the photocatalytic arylation of white phosphorus.
Nucleophilic Functionalization Pathway
Nucleophilic functionalization requires the initial activation of the P4 tetrahedron by a transition metal complex.[5][6] This coordination polarizes the P-P bonds, rendering the phosphorus atoms electrophilic and susceptible to attack by nucleophiles like alcohols.[5][6] This process typically leads to the fragmentation of the P4 cage into smaller, functionalized phosphorus-containing ligands still attached to the metal center.[5]
Figure 3: The logical progression for enabling nucleophilic attack on the P4 tetrahedron.
Experimental Protocols
Radical Functionalization: General Procedure for Photocatalytic Arylation of P4 with Aryl Iodides[4]
-
Preparation: In a nitrogen-filled glovebox, a stock solution of white phosphorus (P4) in benzene (B151609) is prepared.
-
Reaction Setup: To a vial equipped with a magnetic stir bar, the photocatalyst (e.g., [Ir(dtbbpy)(ppy)2][PF6], 2.2 mol% per P atom), aryl iodide (11 equiv per P atom), and triethylamine (B128534) (14.4 equiv per P atom) are added. The vial is sealed with a septum.
-
Addition of Reagents: Acetonitrile and the P4/benzene stock solution (1 equiv P4) are added via syringe.
-
Reaction: The vial is placed in a photoreactor and irradiated with blue LEDs (455 nm) with vigorous stirring at room temperature for the specified reaction time (e.g., 20 hours).
-
Work-up: The reaction mixture is concentrated in vacuo. The residue is taken up in dichloromethane (B109758) and washed with water. The aqueous layer is back-extracted with dichloromethane.
-
Purification: The combined organic layers are dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the tetraarylphosphonium salt or triarylphosphine.
Nucleophilic Functionalization: General Procedure for the Reaction of Activated P4 with Alcohols[5][6]
-
Activation of P4: The activated P4 complex, [CpFe(CO)2(η1-P4)][Al(ORF)4], is synthesized according to literature procedures.
-
Reaction Setup: In a nitrogen-filled glovebox, the activated P4 complex is dissolved in an appropriate solvent (e.g., o-difluorobenzene or dichloromethane) in a J. Young NMR tube or a Schlenk flask.
-
Addition of Nucleophile: The alcohol (e.g., methanol, phenol) is added to the solution of the activated P4 complex at room temperature. The stoichiometry of the alcohol can be varied (e.g., stoichiometric or in excess).
-
Reaction Monitoring: The reaction progress is monitored by 31P{1H} NMR spectroscopy at room temperature. For less reactive nucleophiles, the reaction mixture may require extended reaction times or sonication.
-
Product Characterization: The products, which are typically metal-coordinated functionalized phosphorus compounds, are characterized in solution by multinuclear NMR spectroscopy. Isolation may involve precipitation by the addition of a non-polar solvent.
Conclusion: A Mechanistic Dichotomy
The choice between radical and nucleophilic P4 functionalization hinges on the desired outcome and the nature of the substrates.
Radical pathways , particularly those driven by photochemistry, have demonstrated considerable success in forming P-C bonds with a range of aryl and alkyl precursors.[1][2][3][4] These methods can be highly selective for the formation of fully substituted products like triarylphosphines and tetraarylphosphonium salts. The reactions often proceed under mild conditions, but the functional group tolerance can be limited by the reactivity of the radical intermediates.
Nucleophilic functionalization , on the other hand, is contingent on the pre-activation of the P4 molecule by a metal complex.[5][6] This strategy excels in forming P-heteroatom bonds (e.g., P-O) and provides access to partially functionalized P1 building blocks.[5] A key advantage is the potential for high selectivity in the initial nucleophilic attack, though this can be followed by complex rearrangements and fragmentations. The substrate scope for the nucleophile is broad, but the requirement for a stoichiometric metal activator is a consideration for atom economy.
Ultimately, both mechanistic approaches represent powerful tools for the direct utilization of white phosphorus. A thorough understanding of their respective mechanisms, performance metrics, and experimental requirements, as outlined in this guide, will empower researchers to select the most appropriate strategy for their synthetic targets in the ever-evolving landscape of organophosphorus chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Photocatalytic functionalization of white phosphorus with aryl bromides and chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. Nucleophilic Functionalization of Activated P4 in [CpFe(CO)2-(η1-P4)][Al(ORF)4] with Alcohols R-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tetraphosphorus: A Detailed Guide for Laboratory Personnel
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of tetraphosphorus (P₄), also known as white phosphorus, within a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of this highly reactive and toxic substance. Adherence to these protocols is critical to prevent injury and environmental contamination.
Immediate Safety and Handling Precautions
This compound is a pyrophoric solid, meaning it can ignite spontaneously in air. It is also highly toxic and can cause severe burns upon contact with skin. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber)
Emergency Preparedness:
-
A Class D fire extinguisher (for combustible metals) or copious amounts of sand should be immediately accessible. Do not use a standard ABC or carbon dioxide fire extinguisher.
-
An emergency safety shower and eyewash station must be readily available.
-
All waste containing this compound must be kept wet with water at all times to prevent ignition.[1][2]
Step-by-Step Disposal Protocol: Oxidation with Potassium Permanganate (B83412)
This protocol details the controlled oxidation of small quantities of this compound waste into non-pyrophoric phosphate (B84403) compounds. This method should only be performed by trained personnel.
Materials:
-
This compound waste (underwater)
-
Potassium permanganate (KMnO₄)
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste)
-
Ice bath
-
Sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃) for quenching excess permanganate
Experimental Protocol:
-
Preparation:
-
In a chemical fume hood, place a large beaker containing a magnetic stir bar on a stir plate.
-
Fill the beaker with a large volume of cold water.
-
Carefully transfer the this compound waste, which should be submerged in water, into the beaker. Ensure the this compound remains fully submerged.
-
Place the beaker in an ice bath to control the temperature of the reaction.
-
-
Oxidation:
-
Begin stirring the water containing the this compound.
-
Slowly and in small portions, add a solution of potassium permanganate to the beaker. The solution will turn purple.
-
The purple color of the permanganate will disappear as it reacts with the this compound. Continue adding potassium permanganate solution portion-wise until the purple color persists for at least 30 minutes, indicating that all the this compound has been oxidized.
-
Throughout the addition, monitor the reaction temperature and ensure it does not rise significantly. Add more ice to the bath as needed.
-
-
Quenching Excess Oxidant:
-
Once the oxidation is complete (persistent purple color), slowly add a reducing agent such as sodium bisulfite or sodium sulfite to the solution.
-
Continue adding the reducing agent until the purple color of the potassium permanganate is discharged and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.[3]
-
-
Final Disposal:
-
Once the solution is colorless, it can be neutralized with a suitable acid or base to a pH between 6 and 8.
-
The resulting solution, containing manganese salts and phosphates, can be disposed of as hazardous waste according to your institution's guidelines.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Personal Protective Equipment | ||
| Gloves | Neoprene or Butyl Rubber | Ensure gloves are rated for handling pyrophoric and corrosive materials. |
| Eye Protection | Chemical Splash Goggles & Face Shield | Must be worn at all times during the procedure. |
| Lab Coat | Flame-Resistant | Essential for protection against potential ignition. |
| Reaction Conditions | ||
| Temperature | Maintained with Ice Bath | The oxidation reaction is exothermic and must be cooled to prevent uncontrolled reaction. |
| pH of Final Solution | 6 - 8 | Neutralize the solution before final disposal as hazardous waste. |
| Disposal | ||
| Final Waste Stream | Aqueous solution | Contains manganese salts and phosphates. Must be disposed of as hazardous waste. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific safety protocols and waste disposal procedures. All chemical manipulations should be performed after a thorough risk assessment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
